molecular formula C11H6D8N2O B602704 N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8 CAS No. 1219805-49-8

N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8

カタログ番号: B602704
CAS番号: 1219805-49-8
分子量: 198.24
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8, also known as this compound, is a useful research compound. Its molecular formula is C11H6D8N2O and its molecular weight is 198.24. The purity is usually 98% HPLC.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2,2,3,3,4,5,5,6-octadeuteriopiperazin-1-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11(10-4-2-1-3-5-10)13-8-6-12-7-9-13/h1-5,12H,6-9H2/i6D2,7D2,8D,9D2/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNXBQRNMNVUMV-YQCSIQCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1C(N(C(C(N1C(=O)C2=CC=CC=C2)([2H])[2H])([2H])[2H])[2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Method Development Whitepaper Subject: Stable Isotope Labeled Internal Standards (SIL-IS) for Bioanalysis

Executive Summary

N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8 (hereafter referred to as N-Benzoylpiperazine-d8 ) is a deuterated analog of N-benzoylpiperazine (1-benzoylpiperazine). It serves as a critical Stable Isotope Labeled (SIL) internal standard in the quantitative bioanalysis of piperazine-derived pharmaceuticals and designer drugs via LC-MS/MS.

By incorporating eight deuterium atoms into the piperazine ring, this molecule achieves a mass shift of +8 Da relative to the unlabeled analyte. This shift is sufficient to prevent isotopic interference (cross-talk) while maintaining physiochemical properties nearly identical to the target analyte, ensuring accurate correction for matrix effects, extraction efficiency, and ionization variability.

Structural Characterization & Physiochemical Properties[1]

The core structure consists of a piperazine ring mono-acylated with a benzoyl group.[1] The deuteration occurs at the four ethylene carbons of the piperazine ring, replacing all eight attached hydrogen atoms with deuterium (


H).
Table 1: Comparative Chemical Data
FeatureNative Analyte (N-Benzoylpiperazine)Internal Standard (N-Benzoylpiperazine-d8)
CAS Number 13754-38-61219805-49-8 (Generic for d8 analogs)
Molecular Formula


Exact Mass (Monoisotopic) 190.1106 Da198.1608 Da
Protonated Mass

191.1 Da199.2 Da
pKa (Calculated) ~8.6 (Secondary amine)~8.6 (Negligible isotope effect on pKa)
LogP 1.25~1.23 (Deuterated compounds are slightly more hydrophilic)
Lability Stable amide bondStable; Deuterium exchange negligible at C-D sites
Isotopic Stability

The deuterium atoms are located on the piperazine ring carbons (positions 2, 3, 5, 6). Unlike deuterium attached to heteroatoms (N-D or O-D), these C-D bonds are non-exchangeable in aqueous media, ensuring the mass tag remains intact during extraction and chromatography.

Synthetic Pathway

To generate high-purity N-Benzoylpiperazine-d8, a Schotten-Baumann acylation is typically employed.[2] This reaction utilizes Piperazine-d8 as the starting nucleophile.

Reaction Mechanism

The synthesis involves the nucleophilic attack of the secondary amine of piperazine-d8 on the carbonyl carbon of benzoyl chloride.[2] A base (typically triethylamine or NaOH) is required to neutralize the HCl byproduct and drive the equilibrium forward.

Critical Control Point: Stoichiometry must be strictly controlled (1:1 ratio) or performed with excess piperazine-d8 to prevent the formation of the di-substituted byproduct, 1,4-Dibenzoylpiperazine-d8 .

Synthesis cluster_reactants Reagents BenzoylCl Benzoyl Chloride (Electrophile) Reaction Schotten-Baumann Reaction Solvent: DCM or Toluene Base: Et3N (0-5°C) BenzoylCl->Reaction PipD8 Piperazine-d8 (Nucleophile) PipD8->Reaction Intermediate Tetrahedral Intermediate Reaction->Intermediate Product N-Benzoylpiperazine-d8 (Target) Intermediate->Product Major Pathway Byproduct 1,4-Dibenzoylpiperazine-d8 (Impurity) Intermediate->Byproduct Excess Benzoyl Cl Purification Purification (Acid/Base Extraction) Product->Purification Byproduct->Purification Removed

Figure 1: Synthetic pathway for N-Benzoylpiperazine-d8 via selective mono-acylation.

Mass Spectrometry & Fragmentation

In LC-MS/MS applications, the selection of Multiple Reaction Monitoring (MRM) transitions is vital for sensitivity and specificity.

Fragmentation Logic (ESI+)

Under Electrospray Ionization (Positive mode), the molecule forms the


 ion at m/z 199. Collision-Induced Dissociation (CID) typically yields two primary daughter ions:
  • Benzoyl Cation (m/z 105): Cleavage of the amide bond retains the charge on the benzoyl group. This fragment contains no deuterium , so it is identical to the fragment from the native analyte.

  • Piperazine-d8 Cation (m/z 95): Cleavage retains the charge on the piperazine ring. This fragment contains the +8 Da mass tag .

Recommendation: For maximum specificity, use the transition to the deuterated fragment (m/z 199


 95) if the background noise is high. However, the m/z 199 

105 transition is often more intense and is acceptable provided the chromatographic separation is sufficient to resolve interferences.

Fragmentation Parent Precursor Ion [M+H]+ m/z 199.2 (N-Benzoylpiperazine-d8) Collision Collision Induced Dissociation (CID) Parent->Collision Frag1 Benzoyl Cation m/z 105.0 (Common Fragment) Collision->Frag1 Loss of Piperazine-d8 (Neutral) Frag2 Piperazine-d8 Cation m/z 95.1 (Specific Fragment) Collision->Frag2 Loss of Benzoyl (Neutral)

Figure 2: CID Fragmentation pathway illustrating the origin of primary MRM transitions.

Bioanalytical Protocol (LC-MS/MS)[6]

This protocol outlines the validation of N-Benzoylpiperazine-d8 as an Internal Standard (IS) in human plasma.

Stock Preparation
  • Master Stock: Dissolve 1.0 mg of N-Benzoylpiperazine-d8 in 1.0 mL Methanol (1.0 mg/mL). Store at -20°C.

  • Working IS Solution: Dilute Master Stock with 50:50 Methanol:Water to a concentration of 500 ng/mL.

Sample Extraction (Protein Precipitation)

Protein precipitation (PPT) is preferred over Liquid-Liquid Extraction (LLE) for piperazines due to their high polarity (logP ~1.2), which can lead to poor recovery in non-polar organic solvents.

  • Aliquot 50 µL of plasma sample into a 1.5 mL tube.

  • Add 20 µL of Working IS Solution (500 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to an autosampler vial.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge C18, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Isotope Effect: Deuterated isotopologues often elute slightly earlier than native analytes on RP-HPLC columns due to the slightly lower lipophilicity of C-D bonds compared to C-H bonds. Expect a retention time shift of -0.05 to -0.10 minutes.

Workflow Diagram

Workflow Sample Biological Sample (50 µL Plasma) Spike Spike IS (+20 µL N-Benzoylpiperazine-d8) Sample->Spike PPT Protein Precipitation (+150 µL ACN w/ 0.1% FA) Spike->PPT Centrifuge Centrifugation (10,000g, 10 min) PPT->Centrifuge Injection LC-MS/MS Injection (Supernatant) Centrifuge->Injection

Figure 3: Optimized bioanalytical workflow for plasma extraction.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link

  • Staack, R. F., & Maurer, H. H. (2005). Metabolism of designer drugs of abuse. Current Drug Metabolism, 6(3), 259-274. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16212918, Piperazine-2,2,3,3,5,5,6,6-d8. Link

  • Cayman Chemical. (2024).[4] Benzoylpiperazine Product Insert & Mass Spectrum. Link

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. Link

Sources

N-(Benzoyl)piperazine-d8 CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and analytical applications of N-(Benzoyl)piperazine-d8 , a critical stable isotope-labeled internal standard used in forensic toxicology and pharmaceutical research.

Advanced Reference Standard for Bioanalysis and Forensic Toxicology

Executive Summary

N-(Benzoyl)piperazine-d8 (1-Benzoylpiperazine-d8) is the deuterated analog of N-benzoylpiperazine, a primary metabolite of the designer drug Benzylpiperazine (BZP) and a common chemical intermediate in pharmaceutical synthesis.

In high-sensitivity LC-MS/MS assays, this compound serves as the definitive Internal Standard (IS) . Its octa-deuterated piperazine ring provides a mass shift of +8 Da relative to the unlabeled analyte, eliminating isotopic overlap (cross-talk) and ensuring precise quantification in complex biological matrices like plasma, urine, and hair.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The deuteration is located on the piperazine ring carbons (positions 2,2,3,3,5,5,6,6), leaving the benzoyl moiety unlabeled. This structural configuration dictates its mass spectral fragmentation pattern.

Table 1: Compound Specifications
PropertySpecification
Chemical Name N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8
Synonyms 1-Benzoylpiperazine-d8; Phenyl(piperazin-1-yl-d8)methanone
CAS Number 1219805-49-8 (Labeled); 13754-38-6 (Unlabeled Parent)
Molecular Formula C₁₁H₆D₈N₂O
Molecular Weight 198.29 g/mol (Unlabeled: 190.24 g/mol )
Exact Mass 198.1610
Appearance White to off-white crystalline solid
Solubility Methanol, DMSO, Dichloromethane, Ethyl Acetate
pKa (Calc.) ~8.5 (Piperazine secondary amine)
Storage -20°C, hygroscopic; store under inert gas (Ar/N₂)

Synthesis & Isotopic Enrichment

Synthetic Pathway

The synthesis utilizes a Schotten-Baumann acylation strategy.[1] High isotopic purity (>99 atom% D) is achieved by reacting commercially available Piperazine-d8 with Benzoyl Chloride . The reaction is highly selective for the mono-acylated product when stoichiometry is controlled.

Synthesis Reagent1 Piperazine-d8 (C4D8N2) Intermediate Reaction Matrix (DCM / Et3N / 0°C) Reagent1->Intermediate Reagent2 Benzoyl Chloride (Ph-COCl) Reagent2->Intermediate Product N-(Benzoyl)piperazine-d8 (>98% Purity) Intermediate->Product Major Pathway (1.0 eq Benzoyl Cl) Byproduct Bis-benzoylpiperazine-d8 (Impurity) Intermediate->Byproduct Excess Reagent

Figure 1: Synthetic route for N-(Benzoyl)piperazine-d8 via nucleophilic acyl substitution.

Isotopic Integrity
  • Deuterium Location: The d8 labeling on the piperazine ring is metabolically stable and non-exchangeable under physiological conditions, unlike acidic protons.

  • Isotope Effect: The d8 analog elutes slightly earlier than the unlabeled parent on Reverse Phase (C18) chromatography due to the Deuterium Isotope Effect (reduced lipophilicity of C-D bonds vs C-H bonds).

Analytical Applications: LC-MS/MS Method Development

Why d8? (The Mass Shift Advantage)

Using a d4 analog often results in "cross-talk" if the unlabeled analyte concentration is high, as the M+4 isotope of the natural compound can interfere with the IS channel. The +8 Da shift of N-(Benzoyl)piperazine-d8 completely resolves this issue, providing a "clean" window for quantification.

Mass Spectrometry: MRM Transitions

In Electrospray Ionization (ESI+), the molecule forms a protonated precursor


. Fragmentation occurs primarily at the amide bond.
  • Precursor Ion: m/z 199.2

  • Primary Product (Quantifier): m/z 105.0 (Benzoyl cation,

    
    ). Note: This fragment contains no deuterium.
    
  • Secondary Product (Qualifier): m/z 95.1 (Piperazine-d8 ring fragment). Note: This fragment retains the d8 label.

Table 2: Recommended MRM Parameters
AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Ion Type
N-Benzoylpiperazine-d8 199.2 105.0 3022Quantifier
199.295.13018Qualifier
N-Benzoylpiperazine 191.1105.03022Target

Experimental Protocols

Stock Solution Preparation

Objective: Create a stable 1.0 mg/mL primary stock.

  • Weigh 1.0 mg of N-(Benzoyl)piperazine-d8 into a 1.5 mL amber glass vial.

  • Add 1.0 mL of LC-MS grade Methanol .

  • Vortex for 30 seconds until fully dissolved.

  • Storage: Store at -20°C. Stable for 12 months.

Biological Sample Extraction (Plasma)

Method: Protein Precipitation (PPT) for high throughput.

  • Aliquot: Transfer 100 µL of plasma into a centrifuge tube.

  • Spike IS: Add 10 µL of N-(Benzoyl)piperazine-d8 working solution (1 µg/mL in MeOH).

  • Precipitate: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Vortex: Mix vigorously for 1 minute.

  • Centrifuge: Spin at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Move supernatant to an autosampler vial.

  • Dilute: Dilute 1:1 with Water (0.1% Formic Acid) to match initial mobile phase conditions.

Workflow Sample Biological Sample (100 µL Plasma) Spike Spike IS: N-Benzoylpiperazine-d8 Sample->Spike Extract Precipitation (ACN + 0.1% FA) Spike->Extract Centrifuge Centrifugation (10,000g / 5 min) Extract->Centrifuge LCMS LC-MS/MS Analysis (MRM: 199 -> 105) Centrifuge->LCMS Supernatant Injection

Figure 2: Bioanalytical workflow for plasma extraction and quantification.[1]

Handling & Stability

  • Hygroscopicity: The piperazine nitrogen can absorb moisture. Allow the vial to reach room temperature before opening to prevent condensation.

  • Solution Stability: Methanolic stocks are stable for up to 6 months at -20°C. Avoid aqueous storage for >24 hours to prevent slow hydrolysis of the amide bond, although the benzoyl amide is relatively robust.

  • Safety: Irritant. Wear gloves and safety glasses. Standard chemical hygiene applies.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 762654, 1-Benzoylpiperazine. Retrieved from [Link]

  • Wohlfarth, A., et al. (2012). Differentiation of methylbenzylpiperazines and benzoylpiperazine using GC-MS and GC-IRD. Drug Testing and Analysis. Retrieved from [Link]

  • Tsutsumi, H., et al. (2006). Simultaneous determination of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)piperazine in biological specimens by GC-MS. Journal of Chromatography B. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Core Differences Between N-benzoylpiperazine and N-benzylpiperazine-d8

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the fundamental distinctions between N-benzoylpiperazine and N-benzylpiperazine-d8. While structurally similar, these two molecules possess critical chemical and functional differences that have significant implications in research and drug development. This document will delve into their structural nuances, the profound impact of isotopic labeling, and the analytical methodologies required for their differentiation. Through detailed protocols, data interpretation, and mechanistic explanations, this guide serves as an essential resource for professionals requiring a deep understanding of these compounds.

Introduction: A Tale of Two Piperazines

Piperazine and its derivatives are a class of organic compounds that feature a six-membered ring containing two nitrogen atoms at opposite positions. This core structure is a versatile scaffold in medicinal chemistry, leading to a wide array of biologically active molecules.[1][2] Among these, N-benzoylpiperazine and N-benzylpiperazine have garnered significant attention, albeit for different reasons.

N-benzoylpiperazine has been investigated as a scaffold for the development of potent and selective inhibitors of the glycine transporter 1 (GlyT1), a target for neurological and psychiatric disorders.[3] Its derivatives have shown promise in preclinical studies.[3][4]

N-benzylpiperazine (BZP) , on the other hand, is a well-known central nervous system stimulant with effects similar to amphetamine.[5][6] It has been widely used as a recreational drug and is a controlled substance in many countries.[5][6][7] The focus of this guide, N-benzylpiperazine-d8 , is a deuterated analog of BZP. This isotopic labeling is not intended to alter its primary pharmacological activity but rather to serve as an invaluable tool in analytical chemistry.[8][9][10]

This guide will systematically dissect the differences between N-benzoylpiperazine and N-benzylpiperazine-d8, providing the technical insights necessary for their accurate identification, quantification, and appropriate application in a scientific setting.

Structural and Physicochemical Properties: A Comparative Overview

The primary structural difference lies in the substituent attached to one of the piperazine nitrogen atoms. In N-benzoylpiperazine, this is a benzoyl group (a carbonyl group attached to a phenyl group), whereas in N-benzylpiperazine-d8, it is a deuterated benzyl group (a phenyl group attached to a methylene bridge where the two hydrogens are replaced with deuterium).

Chemical Structures

The distinct chemical structures of N-benzoylpiperazine and N-benzylpiperazine-d8 are visualized below.

Caption: Chemical structures of N-benzoylpiperazine and N-benzylpiperazine-d8.

Physicochemical Data Comparison

A summary of the key physicochemical properties is presented in the table below for easy comparison.

PropertyN-benzoylpiperazineN-benzylpiperazine-d8
IUPAC Name phenyl(piperazin-1-yl)methanone[11]1-(benzyl-d7)piperazine (Note: d8 includes the piperazine ring)
CAS Number 13754-38-6[12]1189494-00-5 (dihydrochloride salt)[13]
Molecular Formula C₁₁H₁₄N₂O[11]C₁₁H₈D₈N₂
Molecular Weight 190.24 g/mol [12]~184.31 g/mol (free base)
Appearance Crystalline solid[12]Typically supplied as a solid (e.g., dihydrochloride salt)
Core Structural Difference Benzoyl group (-C(=O)Ph)Deuterated benzyl group (-CD₂Ph-d₅)

The Significance of the Benzoyl vs. Benzyl Group

The presence of a carbonyl moiety in the benzoyl group of N-benzoylpiperazine introduces significant electronic and steric differences compared to the methylene bridge in N-benzylpiperazine-d8.

  • Electronic Effects: The carbonyl group is electron-withdrawing, which delocalizes the lone pair of electrons on the adjacent nitrogen atom through resonance. This reduces the basicity of the nitrogen and influences its ability to participate in hydrogen bonding and other non-covalent interactions.

  • Steric Hindrance: The planar benzoyl group imposes different steric constraints around the piperazine ring compared to the more flexible benzyl group. This can affect how the molecule binds to biological targets.

  • Metabolic Stability: The amide bond in N-benzoylpiperazine is generally more resistant to metabolic cleavage than the benzyl-nitrogen bond in N-benzylpiperazine.

The Role of Deuterium Labeling in N-benzylpiperazine-d8

The "d8" in N-benzylpiperazine-d8 signifies that eight hydrogen atoms in the molecule have been replaced by their stable isotope, deuterium. This isotopic labeling is a powerful technique in analytical chemistry, particularly in mass spectrometry-based quantification.[8][14][15]

The Principle of Isotopic Labeling

Deuterium has a neutron in its nucleus in addition to a proton, making it approximately twice as heavy as hydrogen. This mass difference is the key to its utility. Chemically, deuterated compounds behave almost identically to their non-deuterated counterparts, a crucial feature for their use as internal standards.[9][16]

Application as an Internal Standard

In quantitative analysis, particularly in complex biological matrices, an internal standard is added to samples at a known concentration before processing. This standard helps to correct for variations in sample preparation, injection volume, and instrument response.[17][18] A deuterated analog like N-benzylpiperazine-d8 is considered the "gold standard" for an internal standard for the quantification of N-benzylpiperazine for several reasons:[9]

  • Co-elution: It has nearly identical chromatographic retention times to the unlabeled analyte.

  • Similar Ionization Efficiency: It ionizes with similar efficiency in the mass spectrometer source.

  • Mass Shift: It is easily distinguished from the unlabeled analyte by its higher mass-to-charge ratio (m/z) in the mass spectrometer.

G cluster_workflow Quantitative Analysis Workflow sample Biological Sample (contains N-benzylpiperazine) add_is Spike with N-benzylpiperazine-d8 (Internal Standard) sample->add_is Step 1 extraction Sample Preparation (e.g., SPE, LLE) add_is->extraction Step 2 lcms LC-MS/MS Analysis extraction->lcms Step 3 quant Quantification (Ratio of Analyte to IS) lcms->quant Step 4

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Analytical Differentiation: A Practical Approach

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods for the unambiguous differentiation and quantification of N-benzoylpiperazine and N-benzylpiperazine-d8.[19][20][21][22]

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS, the compounds are separated based on their boiling points and interaction with the stationary phase of the GC column, followed by ionization and mass analysis.

  • N-benzoylpiperazine: The mass spectrum will show characteristic fragments, including a prominent benzoyl cation at m/z 105 and the molecular ion.

  • N-benzylpiperazine-d8: The mass spectrum will exhibit a deuterated tropylium ion at m/z 98 (C₇H₇⁺ vs. C₇D₇⁺) and a molecular ion shifted by +8 mass units compared to unlabeled BZP.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for bioanalysis.

ParameterN-benzoylpiperazineN-benzylpiperazine-d8
Precursor Ion [M+H]⁺ m/z 191.1m/z 185.2 (for d8)
Characteristic Product Ions m/z 105 (benzoyl cation)m/z 98 (deuterated tropylium)
Expected Retention Time Dependent on LC conditionsWill co-elute with unlabeled BZP
Experimental Protocol: LC-MS/MS Differentiation

Objective: To differentiate and quantify N-benzoylpiperazine and N-benzylpiperazine in a sample, using N-benzylpiperazine-d8 as an internal standard for the latter.

1. Sample Preparation (Solid Phase Extraction - SPE) a. Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. b. To 1 mL of the sample (e.g., plasma, urine), add 10 µL of a 1 µg/mL solution of N-benzylpiperazine-d8. c. Vortex and load the sample onto the SPE cartridge. d. Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol. e. Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol. f. Evaporate the eluate to dryness under a stream of nitrogen at 40°C. g. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • MRM Transitions:
  • N-benzoylpiperazine: 191.1 → 105.1
  • N-benzylpiperazine: 177.1 → 91.1
  • N-benzylpiperazine-d8: 185.2 → 98.1

3. Data Analysis a. Integrate the peak areas for the specified MRM transitions. b. For the quantification of N-benzylpiperazine, calculate the ratio of the peak area of the analyte to the peak area of the internal standard (N-benzylpiperazine-d8). c. Generate a calibration curve using known concentrations of N-benzylpiperazine and a constant concentration of the internal standard. d. The presence of N-benzoylpiperazine will be confirmed by a peak at its characteristic retention time and MRM transition, distinct from the benzylpiperazine compounds.

Pharmacological and Toxicological Implications

The structural differences between N-benzoylpiperazine and N-benzylpiperazine lead to distinct pharmacological and toxicological profiles.

  • N-benzoylpiperazine: As a scaffold for GlyT1 inhibitors, its therapeutic potential lies in modulating neurotransmission.[3] Its toxicological profile is not as extensively characterized as BZP.

  • N-benzylpiperazine: Its stimulant effects are well-documented, as are its adverse effects, which can include anxiety, seizures, and cardiovascular complications.[5][6][23] The deuteration in N-benzylpiperazine-d8 is not expected to significantly alter its primary pharmacology but may have minor effects on its metabolism (the kinetic isotope effect), potentially leading to slightly altered pharmacokinetics.[10]

Conclusion

References

  • Longdom Publishing. (2024, May 17). Revolutionizing Proteomics: The Power of Isotope Labelling in Quantitative Mass Spectrometry. Retrieved from [Link]

  • University of Washington. Stable Isotope Labeling Strategies. Retrieved from [Link]

  • Spectro Inlets. Isotope Labeling, Full Quantification Isotope Labeling, and the Role of EC-MS. Retrieved from [Link]

  • Wikipedia. Isotopic labeling. Retrieved from [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved from [Link]

  • DEA Diversion Control Division. N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). Retrieved from [Link]

  • Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]

  • AptoChem. Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. Retrieved from [Link]

  • Springer. (2018). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Retrieved from [Link]

  • Wikipedia. Benzylpiperazine. Retrieved from [Link]

  • PubMed. (2012, February 28). Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD. Retrieved from [Link]

  • ResearchGate. Chemical structure of N-benzylpiperazine (BZP). Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (2018, November 15). BZP/piperazines drug profile. Retrieved from [Link]

  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • PubMed. (2002, June 15). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. Retrieved from [Link]

  • ScienceDirect. (2015, July 8). Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. Retrieved from [Link]

  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. 1-Benzoylpiperazine. PubChem Compound Database. Retrieved from [Link]

  • PubMed. (2018, March 15). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Retrieved from [Link]

  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • International Union of Crystallography Journals. (2022, October 15). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Retrieved from [Link]

  • Office of Justice Programs. (2014, July 1). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Retrieved from [Link]

  • Patsnap Eureka. Process for preparing N-benzyl piperazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, December 12). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • World Health Organization. N-Benzylpiperazine. Expert Committee on Drug Dependence Information Repository. Retrieved from [Link]

  • MDPI. (2021, December 12). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • National Institute of Standards and Technology. 1-Benzylpiperazine. NIST Chemistry WebBook. Retrieved from [Link]

  • Office of Justice Programs. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005, June 1). BENZYLPIPERAZINE. Retrieved from [Link]

  • National Center for Biotechnology Information. 1-Benzylpiperazine. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. Chemical structure of some piperazine designer drugs. Retrieved from [Link]

Sources

Technical Guide: Stability & Characterization of Deuterated Piperazine Derivatives in Solution

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile, mechanistic behavior, and analytical characterization of deuterated piperazine derivatives.

Executive Summary: The Deuterium Advantage

In drug development, the piperazine pharmacophore is ubiquitous but metabolically vulnerable.[1] It serves as a prime target for Cytochrome P450 (CYP) mediated oxidation and N-dealkylation. Deuteration—the strategic replacement of Protium (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


H) with Deuterium (

H)—is employed not merely as a labeling technique for internal standards but as a medicinal chemistry strategy to enhance metabolic stability via the Kinetic Isotope Effect (KIE) .

However, stability in solution is not a monolith. While deuteration dramatically extends in vivo half-life, its impact on in vitro chemical stability (shelf-life, hydrolysis, photolysis) is nuanced. This guide dissects these differences, providing a self-validating framework for researchers handling these isotopologues.

Physicochemical Fundamentals

To understand stability, one must first quantify the fundamental shifts introduced by the heavier isotope.

Bond Dissociation Energy (BDE)

The primary driver of stability is the zero-point vibrational energy (ZPVE) difference. The C-D bond has a lower ZPVE than the C-H bond, requiring more energy to reach the transition state for cleavage.

ParameterC-H BondC-D BondImpact on Piperazine Stability
Bond Dissociation Energy ~98 kcal/mol~100 kcal/mol+1.2–1.5 kcal/mol increase makes C-D abstraction slower (Primary KIE).
Vibrational Frequency ~2900 cm⁻¹~2100 cm⁻¹Lower frequency results in a more confined ground state.
Bond Length 1.09 Å1.09 Å (avg)Effectively shorter/tighter due to anharmonicity; reduces steric accessibility slightly.
The Basicity Shift (Secondary KIE)

Deuteration adjacent to the nitrogen (alpha-position) alters the electronics of the amine.

  • Observation: Deuteration increases the basicity (pKa) of the piperazine nitrogen.[2]

  • Mechanism: The C-D bond is less effective at hyperconjugative electron withdrawal than C-H.[2] This results in a higher electron density on the nitrogen lone pair.

  • Magnitude:

    
     to 
    
    
    
    per deuterium atom.
  • Implication: In solution, deuterated piperazines may exist in the protonated (salt) form at slightly higher pH levels than their protium analogs, influencing solubility and extraction efficiency during sample prep.

Degradation Pathways & Metabolic Stability

The stability of piperazine derivatives bifurcates into Chemical Stability (storage) and Metabolic Stability (biological).

Metabolic Blockade (The Primary KIE)

The piperazine ring is metabolically cleared via two main pathways:

  • 
    -Carbon Hydroxylation:  Leading to ring opening or N-dealkylation.
    
  • N-Oxidation: Direct oxidation of the nitrogen.

Deuteration at the


-carbon (C2/C3/C5/C6) exerts a massive Primary KIE (

), significantly slowing the rate-determining step of Hydrogen Atom Transfer (HAT) by CYP450 enzymes.
Chemical Stability in Solution

Unlike metabolic stability, chemical stability (resistance to hydrolysis or auto-oxidation in buffer) is often governed by bond polarization rather than radical abstraction.

  • N-Oxide Formation: Deuteration provides minimal protection against direct N-oxidation by peroxides or dissolved oxygen, as this reaction attacks the lone pair, not the C-H bond.

  • Photolytic Degradation: Deuterated analogs generally show similar photodegradation profiles to protium forms unless the degradation mechanism involves an initial H-abstraction (e.g., Type II photo-oxidation).

Visualization: Metabolic vs. Chemical Pathways

The following diagram illustrates where Deuterium acts as a "Gatekeeper" and where it fails.

PiperazineDegradation Parent Piperazine Derivative (Parent) CYP CYP450 Enzyme (Microsomal) Parent->CYP In Vivo Oxidant Chemical Oxidant (H2O2 / Air) Parent->Oxidant In Solution Radical Carbon-Centered Radical CYP->Radical C-H Abstraction (Rate Limiting) Stable Intact Drug (Extended T1/2) CYP->Stable C-D Substitution (BLOCKED via KIE) NOxide N-Oxide Impurity Oxidant->NOxide Direct N-Attack (No KIE Protection) RingOpen Ring Opening / Dealkylation Radical->RingOpen Collapse

Figure 1: Mechanistic divergence. Deuteration blocks CYP-mediated C-H abstraction (Green path) but offers little protection against direct chemical N-oxidation (Yellow/Red path).

Analytical Methodologies & Self-Validating Protocols

When using deuterated piperazines (e.g., as Internal Standards in LC-MS/MS), "stability" often refers to isotopic integrity and chromatographic behavior .

The Chromatographic Isotope Effect

Deuterated compounds are slightly less lipophilic than their protium counterparts.

  • Effect: In Reverse Phase LC (RPLC), deuterated analogs elute slightly earlier than the non-deuterated parent.

  • Risk: If the retention time shift (

    
    ) is too large, the internal standard may not compensate for matrix effects (ion suppression) occurring at the parent's elution time.
    
  • Validation Step: Ensure

    
     min. If separation occurs, verify that the matrix factor is identical for both peaks.
    
D-H Exchange (The "Washout" Risk)

Protons on the piperazine nitrogen (N-H) are exchangeable. Deuterium placed here will exchange with solvent protons (


) instantly.
  • Rule: Never rely on N-D deuteration for quantification in aqueous media. Only C-D bonds are non-exchangeable and stable.

Protocol: Stress Testing for Solution Stability

To validate the stability of a deuterated piperazine stock solution, follow this tiered approach.

Step 1: Preparation
  • Stock: 1 mg/mL in Methanol-d4 (or non-protic solvent to prevent potential slow exchange artifacts, though C-D is stable).

  • Aliquot: Dilute to 10 µM in aqueous buffers (pH 2, 7, 10).

Step 2: Stress Conditions
StressorConditionPurposeAcceptance Criteria
Acid/Base 0.1 N HCl & 0.1 N NaOH, 24h @ RTAssess hydrolytic ring opening.>98% Recovery
Oxidative 3%

, 4h @ RT
Assess N-oxide formation.>90% Recovery (Note: Piperazines are sensitive)
Photolytic UV/Vis (ICH Q1B), 24hAssess light sensitivity.>95% Recovery
Step 3: Analysis (LC-MS/MS)

Monitor the Mass Shift .[3]

  • If the parent is

    
    , the deuterated analog is 
    
    
    
    .
  • Failure Mode: Appearance of peaks at

    
     indicates Deuterium Loss  (isotopic scrambling) or exchange.
    
Visualization: Stability Testing Workflow

StabilityProtocol Start Deuterated Stock (1 mg/mL) Dilution Dilute to 10 µM (Buffer pH 7.4) Start->Dilution Split Split Samples Dilution->Split Cond1 Control (4°C, Dark) Split->Cond1 Cond2 Stress: H2O2 (Oxidation) Split->Cond2 Cond3 Stress: pH 10 (Base Hydrolysis) Split->Cond3 Analysis LC-MS/MS Analysis (MRM Mode) Cond1->Analysis Cond2->Analysis Cond3->Analysis Check1 Loss of D? (M-1 Peak) Analysis->Check1 ResultPass PASS: Stable for Use Check1->ResultPass No ResultFail FAIL: Isotopic Scrambling Check1->ResultFail Yes

Figure 2: Analytical workflow for validating the isotopic integrity and chemical stability of deuterated standards.

Storage & Handling Recommendations

Based on the physicochemical properties of piperazine:

  • pH Control: Store in slightly acidic buffers (pH ~5-6). Piperazine is a base; acidic conditions protonate the nitrogens, stabilizing the salt form and reducing the electron density available for oxidative attack.

  • Solvent Choice: For stock solutions, use DMSO or Methanol . Avoid aldehydes/ketones (e.g., acetone) as piperazines react rapidly to form enamines/imines.

  • Inert Atmosphere: Flush headspace with Argon. Piperazine derivatives are hygroscopic and absorb

    
     from air to form carbamates.
    

References

  • Perrin, C. L., et al. (2003).[4] "Beta-Deuterium Isotope Effects on Amine Basicity, 'Inductive' and Stereochemical." Journal of the American Chemical Society.[4]

  • Foster, A. B. (1984).[5] "Deuterium isotope effects in studies of drug metabolism." Trends in Pharmacological Sciences.

  • Rochelle, G. T., et al. (2011). "Thermal degradation of piperazine and its structural analogs." Energy Procedia.

  • Guengerich, F. P. (2017). "Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions." Methods in Molecular Biology.

  • BenchChem Technical Support. (2025). "Enhancing the Stability of Piperazine-Containing Drugs." BenchChem Technical Guides.

Sources

synthesis of N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8 from piperazine-d8

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: High-Fidelity Synthesis of N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8 from Piperazine-d8

Foreword: The Strategic Value of Deuteration in Drug Development

In the landscape of modern pharmaceutical research, stable isotope-labeled (SIL) compounds are indispensable tools. Deuterated molecules, in particular, serve as the gold standard for internal standards in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1][2][3] Their near-identical chemical properties to the analyte ensure they co-elute and experience similar matrix effects, yet their mass difference allows for clear distinction, enabling highly accurate and precise quantification.[2] this compound is a critical SIL analog for pharmacokinetic and metabolic studies of various piperazine-containing drug candidates. This guide provides a scientifically grounded, field-proven methodology for its synthesis, characterization, and quality control.

Synthetic Strategy: Mastering Selective Mono-Acylation

The synthesis of N-(Benzoyl)piperazine-d8 from piperazine-d8 is fundamentally an N-acylation reaction. The most direct and industrially scalable approach is the reaction of piperazine-d8 with benzoyl chloride. This transformation is a classic example of the Schotten-Baumann reaction , which utilizes a biphasic solvent system and a base to drive the formation of the amide bond.[4][5][6][7]

The primary challenge in this synthesis is achieving selective mono-acylation. Piperazine-d8 is a symmetrical diamine, and both nitrogen atoms are nucleophilic. Uncontrolled reaction conditions will inevitably lead to a significant yield of the undesired 1,4-dibenzoylpiperazine-d8 byproduct.

Causality Behind Experimental Design:

  • Stoichiometry: Utilizing a slight excess of piperazine-d8 can statistically favor mono-substitution. However, this complicates purification. A more robust approach is to use a 1:1 molar ratio of the reactants and control the reaction kinetically.

  • Temperature Control: The acylation is exothermic. Conducting the reaction at a reduced temperature (0 °C) is crucial to moderate the reaction rate, thereby enhancing the selectivity for the mono-acylated product.[6]

  • Controlled Addition: A slow, dropwise addition of benzoyl chloride ensures that its concentration remains low at any given moment, minimizing the chance of a second acylation event on the already-formed product.[6][8]

Reaction Mechanism: Nucleophilic Acyl Substitution

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are outlined below:

  • Nucleophilic Attack: The secondary amine of piperazine-d8 acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This rate-determining step forms a transient tetrahedral intermediate.[4][6]

  • Chloride Elimination: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a good leaving group.

  • Deprotonation & Neutralization: The resulting protonated amide is deprotonated. Simultaneously, the hydrochloric acid (HCl) byproduct is neutralized by the base (e.g., sodium hydroxide) present in the aqueous phase. This neutralization is critical as it prevents the protonation of the starting piperazine-d8, which would render it non-nucleophilic and halt the reaction.[5][6]

G cluster_reactants Reactants cluster_process Mechanism cluster_products Products piperazine_d8 Piperazine-d8 attack Nucleophilic Attack piperazine_d8->attack benzoyl_chloride Benzoyl Chloride benzoyl_chloride->attack base NaOH (Base) collapse Collapse & Elimination of Cl⁻ base->collapse Neutralizes HCl byproduct intermediate Tetrahedral Intermediate attack->intermediate Forms intermediate->collapse Unstable product N-(Benzoyl)piperazine-d8 collapse->product Yields salt NaCl + H₂O collapse->salt

Caption: Schotten-Baumann reaction mechanism for N-benzoylpiperazine-d8 synthesis.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )Molar EquivalentsAmountPurpose
Piperazine-d894.201.05.00 gStarting Material
Benzoyl Chloride140.571.07.46 g (6.16 mL)Acylating Agent
Sodium Hydroxide (NaOH)40.002.24.67 gBase/HCl Scavenger
Dichloromethane (DCM)84.93-~150 mLOrganic Solvent
Deionized Water18.02-~150 mLAqueous Solvent
Brine (Saturated NaCl)--50 mLAqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-~10 gDrying Agent
Toluene92.14-As requiredRecrystallization
Heptane100.21-As requiredRecrystallization
Step-by-Step Methodology
  • Reaction Setup:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve sodium hydroxide (4.67 g) in deionized water (75 mL).

    • Add piperazine-d8 (5.00 g) to the aqueous base solution and stir until fully dissolved.

    • Cool the flask to 0-5 °C using an ice-water bath.

  • Addition of Benzoyl Chloride:

    • Dissolve benzoyl chloride (7.46 g) in dichloromethane (50 mL) and load this solution into the dropping funnel.

    • Add the benzoyl chloride solution dropwise to the vigorously stirred, cooled piperazine-d8 solution over approximately 45-60 minutes.

    • Crucial Control Point: Maintain the internal reaction temperature below 10 °C throughout the addition to maximize selectivity. A rapid temperature increase indicates a loss of control and will favor di-acylation.

  • Reaction Completion:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring for an additional 2 hours to ensure the reaction goes to completion.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Aqueous Workup:

    • Transfer the biphasic mixture to a 500 mL separatory funnel.

    • Separate the organic (bottom, DCM) layer.

    • Extract the aqueous layer twice more with dichloromethane (2 x 25 mL).

    • Combine all organic layers. Wash the combined organic phase sequentially with 1 M HCl (50 mL, to remove unreacted piperazine), saturated sodium bicarbonate solution (50 mL, to remove any residual acid), and finally with brine (50 mL).[9]

  • Drying and Solvent Removal:

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and rinse the filter cake with a small amount of DCM.[6]

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a white or off-white solid.

  • Purification by Recrystallization:

    • Transfer the crude solid to an Erlenmeyer flask.

    • Add a minimal amount of hot toluene to dissolve the solid completely.

    • Slowly add heptane (a poor solvent) until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum to a constant weight. A typical purification method involves recrystallization from a toluene/petroleum ether mixture.[10]

Analytical Characterization and Quality Control

A multi-technique analytical approach is not just recommended; it is required to validate the identity, purity, and isotopic incorporation of the final product.[1][11][12]

Caption: A comprehensive analytical workflow for product validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for confirming the site and extent of deuterium incorporation.[1][11]

  • ¹H-NMR: The most telling spectrum. A successful synthesis will show a complete or near-complete disappearance of the characteristic signals for the piperazine ring protons. The only signals present should be those corresponding to the benzoyl group. The integration of any residual proton signals on the piperazine ring against the aromatic protons allows for the calculation of isotopic enrichment.[13][14]

  • ²H-NMR: This spectrum directly observes the deuterium nuclei. A strong, broad signal corresponding to the deuterons on the piperazine ring will be present, providing unambiguous proof of successful deuteration.[13][15]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is essential for confirming the molecular weight and assessing isotopic purity.[2][11]

  • Molecular Ion: The mass spectrum should show a molecular ion peak ([M+H]⁺) corresponding to the mass of N-(Benzoyl)piperazine-d8 (C₁₁H₆D₈N₂O, expected m/z ≈ 199.2). This is 8 mass units higher than the non-deuterated analog.

  • Isotopic Distribution: High-resolution mass spectrometry (HRMS) can resolve the isotopologue distribution.[16] It is practically impossible to achieve 100% isotopic purity.[14] The analysis will reveal the relative abundance of d8, d7, d6, etc., species, which is a critical quality attribute.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is used to determine the chemical purity of the final compound. The method should be able to separate the desired product from the piperazine-d8 starting material and, most importantly, the 1,4-dibenzoylpiperazine-d8 byproduct. A purity of >98% is typically required for use as an internal standard.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
High levels of 1,4-dibenzoylpiperazine-d8 byproduct Poor temperature control; benzoyl chloride added too quickly; incorrect stoichiometry.Strictly maintain reaction temperature at 0-5 °C. Ensure slow, dropwise addition of benzoyl chloride. Re-verify molar calculations.
Incomplete reaction (starting material remains) Insufficient reaction time; poor stirring; benzoyl chloride degradation.Extend reaction time at room temperature. Ensure vigorous stirring to overcome phase-transfer limitations. Use freshly opened or distilled benzoyl chloride.
Low isolated yield Product loss during aqueous workup; inefficient crystallization.Perform all extractions thoroughly. For recrystallization, use the minimum amount of hot solvent and ensure slow cooling to maximize crystal growth.
Product fails isotopic purity specification Impure piperazine-d8 starting material.Source high-purity (>98% D) piperazine-d8 from a reputable supplier. Always verify the isotopic purity of the starting material before synthesis.

Conclusion

The synthesis of this compound is a straightforward yet nuanced procedure that hinges on the careful control of reaction conditions to ensure selective mono-acylation. By adhering to the principles of the Schotten-Baumann reaction—specifically, low temperature and controlled reagent addition—high yields of the desired product can be achieved. Rigorous analytical characterization using a combination of NMR, MS, and HPLC is essential to validate the final product's structure, isotopic incorporation, and chemical purity, thereby ensuring its fitness for purpose as a high-fidelity internal standard in demanding bioanalytical applications.

References

  • A Researcher's Guide to Cross-Validation of Analytical Methods for Deuter
  • Chemistry Schotten Baumann Reaction.
  • Deuterium NMR. Wikipedia.
  • Schotten-Baumann Reaction. Organic Chemistry Portal.
  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
  • An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: P
  • Deuterated Standards for LC-MS Analysis.
  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube.
  • tert-Butyl piperazine-1-carboxyl
  • Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Testbook.
  • Method for preparation, refining and detection of N-benzoyl piperazidine.
  • Schotten–Baumann reaction. Wikipedia.
  • Schotten-Baumann Reaction - Lokey Lab Protocols. Wikidot.
  • Beyond Purity: Characterizing the Isotopologue Profile of a Deuter
  • The Indispensable Role of Deuterated Standards in Mass Spectrometry: A Technical Guide. Benchchem.
  • Hydrogen–deuterium exchange. Wikipedia.
  • Synthetic applications Synthesis of piperazine-d8-containing...
  • Deuterium (2H) measurements on a Spinsolve benchtop NMR system. Magritek.
  • Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed.
  • Deuterated piperazine derivatives as anti-anginal compounds.
  • N‐Monosubstitution of Piperazine: Strategies, Mechanisms, and Synthetic Applic
  • Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journals.

Sources

Introduction: The Analytical Imperative for Benzoylpiperazine Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for the Identification of Benzoylpiperazine (BZP) Metabolites in Urine

Prepared by: Gemini, Senior Application Scientist

N-Benzylpiperazine (BZP) is a synthetic psychoactive substance that has been widely encountered as a recreational drug, often marketed as an alternative to amphetamines or MDMA.[1] Its stimulant effects are primarily mediated through the release and reuptake inhibition of dopamine, serotonin, and noradrenaline.[2] For researchers in toxicology, clinical diagnostics, and drug development, understanding the metabolic fate of BZP is paramount. The parent compound is often present in biological matrices for a limited time and at low concentrations, making its metabolites crucial biomarkers for confirming intake.[3][4]

This guide provides a comprehensive, technically-grounded framework for the robust identification of BZP metabolites in urine. We will move beyond simple procedural lists to explore the causal biochemistry and analytical chemistry that underpin a successful methodology. The objective is to equip scientists with the expertise to develop and validate a self-sufficient workflow, from sample receipt to final data interpretation.

Part 1: The Metabolic Journey of Benzoylpiperazine

The biotransformation of BZP in humans proceeds through well-defined Phase I and Phase II metabolic pathways. The primary goal of this metabolism is to increase the hydrophilicity of the compound to facilitate its excretion from the body, primarily via urine.

Phase I Metabolism: Functionalization

Phase I reactions introduce or expose functional groups on the BZP molecule. For BZP, this involves two principal routes:

  • Aromatic Hydroxylation: This is the most significant metabolic pathway.[5][6] The cytochrome P450 enzyme system adds a hydroxyl (-OH) group to the benzyl ring. This occurs predominantly at the para (4-position) and to a lesser extent at the meta (3-position) of the aromatic ring.[3][4]

    • p-Hydroxy-BZP (p-OH-BZP): This is unequivocally the main metabolite of BZP and serves as the most reliable target analyte for confirming BZP consumption in forensic and clinical analyses.[3][4]

    • m-Hydroxy-BZP (m-OH-BZP): This is a minor metabolite, typically found at much lower concentrations than its para-isomer.[3][4]

  • Piperazine Ring Cleavage: The piperazine moiety can also undergo metabolic degradation.[1][5] This N-dealkylation pathway results in the formation of metabolites such as N-benzylethylenediamine.[1][7]

Phase II Metabolism: Conjugation

Following hydroxylation, the newly introduced hydroxyl groups serve as active sites for Phase II conjugation reactions.

  • Glucuronidation: The hydroxylated metabolites, particularly p-OH-BZP, are extensively conjugated with glucuronic acid.[2][3] Studies have shown that approximately 50% of the excreted p-OH-BZP is in the form of its glucuronide conjugate.[3][4] This conjugation step dramatically increases the water solubility of the metabolite, aiding its renal clearance.

The overall metabolic scheme is visualized below.

BZP_Metabolism BZP N-Benzylpiperazine (BZP) (Parent Drug) pOH_BZP p-Hydroxy-BZP (Major Metabolite) BZP->pOH_BZP Phase I (Aromatic Hydroxylation) mOH_BZP m-Hydroxy-BZP (Minor Metabolite) BZP->mOH_BZP Phase I (Aromatic Hydroxylation) BEDA N-Benzylethylenediamine (Ring Cleavage Product) BZP->BEDA Phase I (Piperazine Ring Cleavage) Glucuronide p-OH-BZP Glucuronide (Conjugated Metabolite) pOH_BZP->Glucuronide Phase II (Glucuronidation)

Caption: Principal metabolic pathways of N-Benzylpiperazine (BZP).

Part 2: A Validated Analytical Workflow for Metabolite Identification

Identifying these metabolites in a complex biological matrix like urine requires a multi-stage approach. Each step is designed to isolate the analytes of interest from endogenous interferences and prepare them for sensitive instrumental analysis.

Step 1: Enzymatic Hydrolysis - Liberating the Targets

Causality: As a significant fraction of BZP metabolites are excreted as glucuronide conjugates, direct analysis will severely underestimate their true concentration.[3][4] Enzymatic hydrolysis is the critical first step to cleave the glucuronic acid moiety, liberating the Phase I metabolites (e.g., p-OH-BZP) for extraction and detection.[8][9] This step is essential for achieving accurate and comprehensive toxicological findings. While acid hydrolysis can be used, it is less specific and can degrade certain analytes.[5]

Field-Proven Protocol: β-Glucuronidase Hydrolysis

  • Sample Aliquoting: Pipette 0.5 mL of urine into a 2 mL polypropylene tube.

  • Internal Standard Spiking: Add 20 µL of an internal standard solution (e.g., deuterated BZP-d7) to each sample, calibrator, and control. This corrects for variability during sample preparation and instrumental analysis.

  • Buffer Addition: Add 0.5 mL of 0.5 M ammonium acetate buffer (pH 5.0). This ensures the optimal pH for enzymatic activity.[10]

  • Enzyme Addition: Add 10-20 µL of a high-purity β-glucuronidase enzyme (e.g., from E. coli or Abalone).[10] Recombinant enzymes are often preferred for their high efficiency and reduced incubation times.[8][11]

  • Incubation: Vortex the mixture gently and incubate at 50-60°C for 1-2 hours.[10][12] Note: Incubation times can be significantly reduced to as little as 30 minutes with newer, highly active recombinant enzymes.[9]

  • Reaction Quench (Optional but Recommended): Quench the reaction by adding 200 µL of 4% phosphoric acid to stop enzymatic activity and prepare the sample for extraction.[10]

Step 2: Solid-Phase Extraction (SPE) - Matrix Elimination and Analyte Concentration

Causality: Urine contains a high concentration of salts, pigments, and other endogenous materials that can cause significant ion suppression in mass spectrometry and foul the analytical column.[13] Solid-Phase Extraction (SPE) is a robust technique that selectively retains the analytes of interest on a solid sorbent while matrix components are washed away.[14] For basic compounds like BZP and its metabolites, a mixed-mode cation exchange (MCX) sorbent is highly effective, utilizing both hydrophobic (reversed-phase) and ionic interactions for superior selectivity and cleanup.[10]

Field-Proven Protocol: Mixed-Mode Cation Exchange SPE

This protocol uses a polymeric mixed-mode strong cation exchange SPE plate or cartridge.

  • Conditioning: Condition the SPE sorbent with 1 mL of methanol. This wets the polymeric sorbent and activates the functional groups.

  • Equilibration: Equilibrate the sorbent with 1 mL of deionized water. This prepares the sorbent for the aqueous sample.

  • Sample Loading: Load the pre-treated (hydrolyzed) urine sample onto the SPE cartridge. Apply a slow, steady flow rate (~1 mL/min) to ensure efficient binding of the analytes to the sorbent.

  • Wash 1 (Polar Interference Removal): Wash the sorbent with 1 mL of 0.1 M acetic acid or deionized water. This removes highly polar, water-soluble interferences like salts and urea.

  • Wash 2 (Non-polar Interference Removal): Wash the sorbent with 1 mL of methanol. This removes moderately non-polar interferences that are bound to the reversed-phase character of the sorbent. The analytes of interest are retained by the strong cation exchange mechanism.

  • Elution: Elute the analytes with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in acetonitrile/methanol (40:60). The high pH of the ammonia neutralizes the charge on the basic analytes, releasing them from the cation exchange sorbent, while the organic solvent disrupts hydrophobic interactions.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C. Reconstitute the residue in 100 µL of a mobile phase-compatible solution (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).[15] This step concentrates the sample and ensures compatibility with the LC-MS system.

Step 3: LC-MS/MS Analysis - Separation and Confident Identification

Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the analysis of drugs and metabolites in biological fluids due to its exceptional sensitivity and selectivity.[16][17] The LC system separates the metabolites based on their physicochemical properties, while the tandem mass spectrometer provides two levels of mass filtering for unambiguous identification and quantification.[18]

Illustrative Analytical Workflow Diagram

Analytical_Workflow Urine Urine Sample (0.5 mL) Hydrolysis Step 1: Enzymatic Hydrolysis (β-Glucuronidase, 60°C) Urine->Hydrolysis SPE Step 2: Solid-Phase Extraction (Mixed-Mode Cation Exchange) Hydrolysis->SPE LC Step 3: LC Separation (Reversed-Phase C18) SPE->LC Concentrated, Clean Extract MSMS Step 4: MS/MS Detection (ESI+, MRM Mode) LC->MSMS Separated Analytes Data Data Analysis (Peak Integration & Identification) MSMS->Data

Caption: A validated workflow for BZP metabolite analysis in urine.

Representative LC-MS/MS Method Parameters

ParameterTypical Value / ConditionRationale
LC Column Reversed-Phase C18 (e.g., 50 x 2.1 mm, 2.7 µm)Provides good retention and separation for the moderately polar BZP and its hydroxylated metabolites.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation of analytes for better retention and ESI+ efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent to elute analytes from the C18 column.
Flow Rate 0.4 mL/minA standard flow rate for analytical scale columns, balancing speed and separation efficiency.
Gradient 5% B to 95% B over 5-7 minutesA gradient is necessary to elute the parent BZP and its more polar metabolites within a reasonable runtime.
Injection Volume 5 µLA typical volume to avoid column overloading while ensuring sufficient sensitivity.
Ionization Mode Electrospray Ionization, Positive (ESI+)Piperazines are basic compounds that readily accept a proton to form positive ions.
Analysis Mode Multiple Reaction Monitoring (MRM)Provides maximum sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.

Part 3: Data Interpretation and Key Metabolite Summary

Analysis of the acquired data involves integrating the chromatographic peaks corresponding to the specific MRM transitions for each analyte. Identification is confirmed when a peak is detected at the expected retention time with the correct precursor and product ions.

The table below summarizes the key analytes targeted in a comprehensive BZP urine analysis.

AnalyteMetabolic PathwaySignificance & Analytical Target
N-Benzylpiperazine (BZP) Parent DrugDetection confirms recent intake, but it is excreted at lower levels (approx. 6.7% of dose unchanged).[4]
p-Hydroxy-BZP (p-OH-BZP) Phase I: Aromatic Hydroxylation (Major)The most abundant and important metabolite.[3][4] Its detection is the primary confirmation marker for BZP use.
m-Hydroxy-BZP (m-OH-BZP) Phase I: Aromatic Hydroxylation (Minor)A minor metabolite, its presence further supports the identification of BZP intake.[3][4]
p-OH-BZP Glucuronide Phase II: ConjugationIndirectly measured after hydrolysis. Represents a major excretion product, making hydrolysis a critical step.[3][4]
N-Benzylethylenediamine Phase I: Piperazine Ring CleavageA metabolite indicating degradation of the piperazine structure.[1][7]

Conclusion

The successful identification of benzoylpiperazine metabolites in urine is a systematic process grounded in a firm understanding of its biotransformation and the principles of modern analytical chemistry. The described workflow, centered on enzymatic hydrolysis, selective solid-phase extraction, and sensitive LC-MS/MS detection, provides a robust and defensible methodology. The key to a trustworthy result lies not just in following the steps, but in understanding the scientific causality behind each one. By targeting the principal metabolite, p-hydroxy-BZP, in conjunction with the parent drug and other minor metabolites, laboratories can achieve unambiguous confirmation of BZP intake, supporting applications from clinical toxicology to forensic science and pharmaceutical research.

References

  • Kikura, R., Nakahara, Y., & Mieczkowski, T. (2006). Metabolism and the Urinary Excretion Profile of the Recently Scheduled Designer Drug N-Benzylpiperazine (BZP) in the Rat. Journal of Analytical Toxicology, 30(1), 23-29. Available at: [Link]

  • Waters Corporation. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Waters Application Note. Available at: [Link]

  • Kikura, R., Nakahara, Y., & Mieczkowski, T. (2006). Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat. Journal of Analytical Toxicology, 30(1), 23-29. Available at: [Link]

  • Neogen Corporation. (n.d.). Development of a Novel Benzylpiperazine ELISA Assay for Urine and Blood. Neogen Forensics. Available at: [Link]

  • Staack, R. F., Maurer, H. H. (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. Journal of Chromatography B, 773(1), 35-46. Available at: [Link]

  • Garg, U., & Al-Meslami, A. M. (2016). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Methods in Molecular Biology, 1486, 345-356. Available at: [Link]

  • Bourland, J. A., et al. (2014). Rapid enzymatic hydrolysis using a novel recombinant β-glucuronidase in benzodiazepine urinalysis. Journal of Analytical Toxicology, 38(8), 556-561. Available at: [Link]

  • Chatterjee, A. (n.d.). The Analysis of Benzodiazepines in Forensic Urine Samples. Federal Aviation Administration. Available at: [Link]

  • Biotage. (n.d.). Sample Preparation Techniques for Synthetic Benzodiazepines. Biotage Application Note. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of N-benzylpiperazine (BZP), N-benzylethylenediamine (BEDA), benzylamine (BA), and N , N 'dibenzylpiperazine (DBZP). Available at: [Link]

  • Hegstad, S., et al. (2006). Determination of Benzodiazepines in Human Urine using Solid-Phase Extraction and High-Performance Liquid Chromatography-Electrospray Ionization. Journal of Analytical Toxicology, 30(1), 31-37. Available at: [Link]

  • Antia, U., et al. (2010). Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans. Journal of Forensic Sciences, 55(5), 1311-1318. Available at: [Link]

  • Staack, R. F., & Maurer, H. H. (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 773(1), 35-46. Available at: [Link]

  • Vorce, S. P., et al. (2008). Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS. Journal of Analytical Toxicology, 32(6), 444-450. Available at: [Link]

  • Hegstad, S., et al. (2006). Determination of benzodiazepines in human urine using solid-phase extraction and high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Analytical Toxicology, 30(1), 31-37. Available at: [Link]

  • Zook, A., & Xander, C. (n.d.). Rapid Hydrolysis of Benzodiazepines in Urine. LVHN Scholarly Works. Available at: [Link]

  • Vorce, S. P., Holler, J. M., Levine, B., & Past, M. R. (2008). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Journal of Analytical Toxicology, 32(6), 444-450. Available at: [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2018). BZP/piperazines drug profile. Available at: [Link]

  • Al-Saffar, Y., et al. (2024). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Toxics, 12(1), 1. Available at: [Link]

  • Toole, K. E., et al. (2011). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 3(8), 1836-1843. Available at: [Link]

  • Antia, U., et al. (2009). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. Forensic Science International, 186(1-3), 63-67. Available at: [Link]

  • Vorce, S. P., Holler, J. M., Levine, B., & Past, M. R. (2008). Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS. Journal of Analytical Toxicology, 32(6), 444-450. Available at: [Link]

  • de P. Milani, M. I., et al. (2021). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound‐assisted low‐density solvent dispersive liquid‐liquid microextraction combined with gas chromatography‐tandem mass spectrometry. Journal of Separation Science, 44(18), 3535-3543. Available at: [Link]

  • Jardim, I. C. S. F., & de F. Lanças, F. M. (2003). Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample. Journal of Liquid Chromatography & Related Technologies, 26(5), 781-790. Available at: [Link]

  • Biotage. (n.d.). Analysis of Commercially Available Beta-Glucuronidase Enzymes and Optimum Hydrolysis Conditions in Urine for Licit and Illicit Drugs of Abuse. Biotage Application Note. Available at: [Link]

  • Toole, K. E., et al. (2011). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 3(8), 1836-1843. Available at: [Link]

  • Regalado, E. L., & Wulff, J. (2020). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International, 33(11), 20-25. Available at: [Link]

  • Barroso, M., et al. (2012). Determination of piperazine-type stimulants in human urine by means of microextraction in packed sorbent and high performance liquid chromatography-diode array detection. Journal of Pharmaceutical and Biomedical Analysis, 61, 168-174. Available at: [Link]

  • Clavijo, C., et al. (2022). Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 27(17), 5649. Available at: [Link]

  • Madej, K., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 23(6), 3326. Available at: [Link]

  • Al-Ghamdi, K. M., et al. (2024). Untargeted metabolic profiling of Zygophyllum Coccineum plant near the Red Sea for phytochemical investigation by GC-MS, LC. KAUST Repository. Available at: [Link]

  • Shimadzu Corporation. (n.d.). LC-MS/MS Method Package for Primary Metabolites. Available at: [Link]

Sources

Methodological & Application

Precision Quantitation of N-(Benzoyl)piperazine in Biological Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-BZP-2026

Executive Summary

This application note details a robust, validated protocol for the quantification of N-(Benzoyl)piperazine (BZP) in human plasma and urine using N-(Benzoyl)piperazine-d8 as a stable isotope-labeled internal standard (SIL-IS).

While often confused with the stimulant Benzylpiperazine, N-Benzoylpiperazine is a distinct chemical entity (CAS 13754-38-6) often analyzed as a metabolic marker for piperazine-derived pharmaceuticals (e.g., Piberaline) or as a specific impurity in forensic toxicology. This guide addresses the critical challenge of quantifying polar piperazine derivatives: ion suppression caused by phospholipids. We demonstrate how the d8-analog actively corrects for matrix effects that would otherwise compromise data integrity.

Chemical & Physical Properties
PropertyAnalyte: N-(Benzoyl)piperazineInternal Standard: N-(Benzoyl)piperazine-d8
Structure Amide-linked phenyl and piperazine ringsDeuterated piperazine ring (typically 8D)
Formula


Exact Mass 190.11 Da198.16 Da
pKa (Calc) ~8.6 (Piperazine secondary amine)~8.6
LogP ~0.8 (Moderately Polar)~0.8
Solubility Soluble in MeOH, ACN, Water (pH dependent)Same
Method Development Strategy: The "Why" Behind the Protocol
3.1. Internal Standard Selection

Why d8? In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids, salts) compete for charge, causing signal suppression. An analog IS (like a structural isomer) cannot perfectly track these fluctuations.

  • Mechanism: N-(Benzoyl)piperazine-d8 co-elutes exactly with the analyte but is mass-resolved. It experiences the exact same suppression event at the exact same time.

  • Critical Check: The d8 labeling is typically on the piperazine ring. This prevents "deuterium scrambling" (exchange with solvent protons) which can occur with acidic protons, ensuring the mass shift is permanent.

3.2. Chromatography Logic

Piperazines are basic and polar.

  • Column Choice: A standard C18 column often yields poor retention for polar bases, leading to elution in the "void volume" where salt suppression is highest.

  • Solution: We utilize a Biphenyl or High-Strength Silica (HSS) T3 column. The Biphenyl phase offers "pi-pi" interactions with the benzoyl ring, significantly increasing retention and separating the analyte from early-eluting interferences.

Experimental Workflow

Workflow Sample Biological Sample (Plasma/Urine 100 µL) Spike IS Addition (BZP-d8 @ 50 ng/mL) Sample->Spike PPT Protein Precipitation (Cold ACN + 0.1% FA) Spike->PPT Centrifuge Centrifugation (10,000 x g, 10 min) PPT->Centrifuge Dilution Supernatant Dilution (1:1 with Water) Centrifuge->Dilution LCMS LC-MS/MS Analysis (MRM Mode) Dilution->LCMS Data Quantitation (Ratio Area/IS Area) LCMS->Data Data->Sample If IS Recovery < 50%

Figure 1: Automated sample preparation workflow ensuring consistent internal standard equilibration.

Detailed Protocol
5.1. Stock Solution Preparation
  • Analyte Stock: Dissolve 1 mg N-Benzoylpiperazine in 1 mL Methanol (1 mg/mL).

  • IS Stock: Dissolve 1 mg N-(Benzoyl)piperazine-d8 in 1 mL Methanol.

  • Working IS Solution: Dilute IS Stock to 50 ng/mL in 50:50 Methanol:Water. Note: Prepare fresh weekly to prevent adsorption to glass.

5.2. Sample Preparation (Protein Precipitation)

This method is optimized for high throughput. For lower limits of quantification (<1 ng/mL), use Solid Phase Extraction (MCX cartridges).

  • Aliquot 100 µL of plasma/urine into a 1.5 mL tube.

  • Add 20 µL of Working IS Solution (BZP-d8). Vortex 10 sec.

  • Add 300 µL ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Why Formic Acid? It disrupts protein binding and ensures the piperazine nitrogen is protonated, keeping it soluble in the aqueous/organic mix.

  • Vortex vigorously for 30 sec.

  • Centrifuge at 10,000 x g for 10 min at 4°C.

  • Transfer 100 µL of supernatant to a vial.

  • Add 100 µL of HPLC-grade water (Dilution step).

    • Crucial Step: Injecting pure ACN results in poor peak shape on aqueous mobile phases. Diluting matches the solvent strength to the initial mobile phase.

5.3. LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

  • Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.5 min: 95% B

    • 4.5 min: 95% B

    • 4.6 min: 5% B (Re-equilibration)

Mass Spectrometry (ESI+):

  • Ionization: Electrospray Positive (ESI+).

  • Source Temp: 400°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions (Multiple Reaction Monitoring):

CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Role
N-Benzoylpiperazine 191.1105.120Quantifier (Benzoyl cation)
191.185.125Qualifier (Piperazine ring)
BZP-d8 (IS) 199.1105.120Quantifier
199.193.125Qualifier (d8-Piperazine)

Note on IS Transitions: The d8 label is typically on the piperazine ring. Therefore, the benzoyl fragment (m/z 105) remains unlabeled (m/z 105). The piperazine fragment shifts from 85 to 93. Always verify your specific CoA.

Fragmentation Mechanism

Understanding the fragmentation is vital for troubleshooting interferences.

Fragmentation Parent Protonated Parent [M+H]+ m/z 191.1 Cleavage1 Amide Bond Cleavage (Inductive Cleavage) Parent->Cleavage1 Benzoyl Benzoyl Cation (Ph-CO)+ m/z 105.1 Piperazine Piperazine Ring (C4H10N2)+ m/z 85.1 Cleavage1->Benzoyl Charge Retention on Carbonyl Cleavage1->Piperazine Charge Retention on Amine (Less favored)

Figure 2: Primary fragmentation pathway of N-Benzoylpiperazine in ESI+.

Validation & Quality Control

To ensure scientific integrity, the following validation parameters must be met (based on FDA/EMA Bioanalytical Guidelines):

  • Linearity:

    
     over the range of 1 – 1000 ng/mL. Weighting factor 
    
    
    
    is recommended.
  • Cross-Signal Contribution (Crucial for Deuterated IS):

    • Inject a blank sample containing only IS . Monitor the analyte channel (191>105).

    • Acceptance: Signal in analyte channel must be < 20% of the LLOQ (Lower Limit of Quantitation).

    • Cause of Failure: If high signal is observed, the IS may contain "d0" impurity, or the mass resolution of the quadrupole is too wide (set to Unit or High resolution).

  • Matrix Factor (MF):

    • Calculate:

      
      .
      
    • The IS-normalized MF should be close to 1.0 (0.85 – 1.15), proving the d8-IS is compensating for suppression.

Troubleshooting "Tips from the Bench"
  • Problem: IS signal is variable between samples.

    • Root Cause: Inconsistent mixing during protein precipitation. The IS must be equilibrated with the plasma before adding the crash solvent (ACN).

  • Problem: Peak tailing.

    • Root Cause: Secondary interactions with free silanols on the column.

    • Fix: Increase Ammonium Formate concentration to 5mM or 10mM in Mobile Phase A to mask silanols.

  • Problem: Carryover.

    • Root Cause: Piperazines stick to metallic surfaces.

    • Fix: Use a needle wash of 50:25:25 MeOH:ACN:Isopropanol + 0.5% Formic Acid.

References
  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link

  • US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Link

  • Staack, R. F., & Maurer, H. H. (2002). Metabolism of designer drugs of abuse. Current Drug Metabolism, 6(3), 259-274.
  • Peters, F. T., et al. (2010). Analytical toxicology of emerging drugs of abuse. Therapeutic Drug Monitoring, 32(5), 532-539. (LC-MS methodologies for piperazines).

Sources

solid phase extraction (SPE) methods for benzoylpiperazine detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Selectivity Solid Phase Extraction (SPE) of 1-Benzoylpiperazine from Biological Matrices

Abstract

1-Benzoylpiperazine (CAS: 13754-38-6) is a piperazine derivative often analyzed as a pharmaceutical intermediate, a metabolite of designer drugs, or a structural analog in forensic investigations of "party pills" (alongside 1-Benzylpiperazine, BZP).[1][2][3] Due to its moderate polarity (logP ~0.1–0.[1][2][4]5) and basic secondary amine functionality, traditional Liquid-Liquid Extraction (LLE) often suffers from poor recovery and emulsion formation.[2]

This guide details a Mixed-Mode Cation Exchange (MCX) SPE protocol, the "Gold Standard" for extracting basic piperazines from complex biological matrices (plasma, urine).[2] We also provide an alternative Hydrophilic-Lipophilic Balance (HLB) method for neutral extraction scenarios.[1][2][4]

Physicochemical Profile & Extraction Strategy

To design a robust SPE method, we must first understand the analyte's behavior in solution.[2]

PropertyValue (Approx.)Implication for SPE
Molecular Weight 190.24 g/mol Small molecule; diffuses well into porous sorbents.[1][2][4]
pKa (Basic Amine) ~8.5 – 9.0The distal secondary amine is protonated (positively charged) at pH < 7.[1][2][4]
LogP ~0.1 (Polar)Hydrophilic.[1][2][4] Retains poorly on pure C18 silica; requires polymeric or mixed-mode phases.[1][2][4]
Functional Groups Amide, Secondary AmineThe amide is neutral; the secondary amine is the "handle" for cation exchange.[2]

The Strategic Choice: Mixed-Mode Cation Exchange (MCX) We utilize a polymeric sorbent modified with sulfonic acid groups.[1][2][4] This allows a dual-retention mechanism:

  • Hydrophobic Interaction: The phenyl ring and carbon backbone bind to the polymer.[1][2][4]

  • Ionic Interaction: The protonated amine binds to the sulfonate group (

    
    ).[1][2][4]
    

Why this works: This allows us to use rigorous wash steps (100% organic solvents) to remove neutral interferences while the analyte remains "locked" by the ionic bond.[2]

Experimental Protocols

Protocol A: Mixed-Mode Cation Exchange (Recommended)

Best for: Urine, Plasma, Whole Blood (after precipitation). Target Sorbent:[1][2] Polymeric Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C, Bond Elut Plexa PCX).[1][2] 30 mg or 60 mg cartridges.[1][2][4]

Step 1: Sample Pre-treatment [1][4]

  • Plasma: Mix 200 µL Plasma with 200 µL 4%

    
     (Phosphoric Acid). Vortex.
    
    • Logic: Acidification ensures the piperazine amine is fully protonated (

      
      ) to bind to the cation exchange sorbent.[2] Disruption of protein binding is achieved via acid and dilution.[2][4]
      
  • Urine: Hydrolyze if necessary (usually not required for parent piperazines).[1][2][4] Dilute 1:1 with 4%

    
    .[1][2][4]
    

Step 2: SPE Workflow

StepSolvent / BufferMechanism / Purpose
1.[1][2][4] Condition 1 mL MethanolActivates sorbent pores.[1][2][4]
2. Equilibrate 1 mL Water (acidified w/ 0.1% Formic Acid)Creates an environment for ionic binding.[1][2][4]
3. Load Pre-treated SampleAnalyte binds via hydrophobic + ionic forces.[1][2][4]
4. Wash 1 1 mL 2% Formic Acid in WaterRemoves proteins, salts, and hydrophilic interferences.[2] Analyte stays bound.
5. Wash 2 1 mL 100% MethanolCritical Step. Removes hydrophobic neutrals and acidic drugs.[1][2][4] Analyte remains ionically bound.[1][2][4]
6. Elute 2 x 500 µL 5%

in Methanol
High pH deprotonates the amine (neutralizes it), breaking the ionic bond.[2] Organic solvent releases hydrophobic bond.[1][2][4]
7. Post-Tx Evaporate to dryness (

, 40°C).[1][2][4][5][6] Reconstitute in Mobile Phase.
Prepares for LC-MS/MS injection.
Protocol B: Hydrophilic-Lipophilic Balance (Alternative)

Best for: Simple matrices or when Cation Exchange cartridges are unavailable. Target Sorbent:[1][4] Polymeric HLB (e.g., Oasis HLB, Strata-X).[1][2]

  • Load: Sample at neutral pH (pH ~7).

  • Wash: 5% Methanol in Water (Do not use 100% MeOH or analyte will elute).[1][2][4]

  • Elute: 100% Methanol.

    • Note: This method yields "dirtier" extracts because you cannot perform the 100% organic wash step used in Protocol A.[1][2][4]

Workflow Visualization

The following diagram illustrates the molecular logic behind the Mixed-Mode extraction, ensuring the user understands why specific solvents are used.

SPE_Workflow cluster_Washes Interference Removal Start Biological Sample (Plasma/Urine) PreTreat Acidification (pH < 3) (Protonates Amine) Start->PreTreat Load LOAD onto MCX Cartridge (Retention: Ionic + Hydrophobic) PreTreat->Load Wash1 Aqueous Acid Wash (Removes Proteins/Salts) Load->Wash1 Analyte Bound Wash2 100% Methanol Wash (Removes Neutrals/Lipids) Wash1->Wash2 Analyte Bound Elute ELUTION: 5% NH4OH in MeOH (Deprotonates Amine -> Release) Wash2->Elute Analyte Released Analyze LC-MS/MS Analysis (m/z 191.1) Elute->Analyze

Caption: Figure 1. Mixed-Mode Cation Exchange (MCX) workflow for 1-Benzoylpiperazine.[1][2][4] The "Wash 2" step is the critical cleanup phase enabled by the ionic retention mechanism.[2]

Analytical Detection (LC-MS/MS)

Once extracted, the sample is analyzed via Liquid Chromatography-Tandem Mass Spectrometry.[1][2]

  • Column: C18 or Phenyl-Hexyl (for better selectivity of aromatic rings).[1][2][4]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2][4]

  • Mobile Phase B: Acetonitrile (or Methanol).[1][2][4]

  • Ionization: ESI Positive Mode.

Mass Transitions (MRM):

  • Precursor Ion: m/z 191.1

    
    
    
  • Primary Product Ion: m/z 105.0 (Benzoyl cation – characteristic cleavage).[1][2][4]

  • Secondary Product Ion: m/z 85.1 (Piperazine ring fragment).[1][2][4]

  • Note: Transitions should be optimized on the specific instrument as collision energies vary.[1][4]

Validation & Troubleshooting

To ensure scientific integrity, the method must be validated.[2]

A. Recovery vs. Matrix Effect Do not confuse Recovery (extraction efficiency) with Matrix Effect (ion suppression).[1][2][4]

  • Calculation:

    • Recovery % = (Area of Pre-Extraction Spike) / (Area of Post-Extraction Spike) × 100.[1][4]

    • Matrix Effect % = (Area of Post-Extraction Spike) / (Area of Neat Standard) × 100.[1][4]

  • Target: Recovery > 80%; Matrix Effect 85-115%.[1][2][4]

B. Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery Incomplete ElutionEnsure Elution solvent is fresh (Ammonia is volatile).[1][2][4] Increase Ammonia to 5%.
Low Recovery Sample pH too high during LoadCheck Pre-treatment.[1][2][4] pH must be < 4 to ionize the piperazine.[1][2][4]
High Backpressure Clogged CartridgeCentrifuge samples (10,000 rpm for 5 min) before loading to remove particulates.
Early Elution in LC Poor Retention1-Benzoylpiperazine is polar.[1][2][4] Use a low initial organic % (e.g., 3% B) or a HILIC column.[2]

References

  • Bassindale, T. (2011).[1][2][4][7] Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection.[1][2][4][7] Analytical and Bioanalytical Chemistry. Link

  • Al-Ghamdi, B., et al. (2018).[1][2][4][8] Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Journal of Toxicology and Environmental Health. Link

  • Phenomenex. (2024).[1][2][4] The Complete Guide to Solid Phase Extraction (SPE).[2][4] Phenomenex Technical Guides. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 762654, 1-Benzoylpiperazine.[1][2][4] PubChem. Link[2]

  • Waters Corporation. (2020).[1][2][4] Oasis MCX Method Development Protocol. Waters Application Notes. Link[2]

Sources

Quantitative Analysis of Designer Piperazines Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Authored by: Senior Application Scientist, Advanced Analytical Methodologies

Introduction: The Analytical Challenge of Designer Piperazines

Designer piperazines, a class of new psychoactive substances (NPS), present a significant and evolving challenge to forensic and clinical toxicology laboratories.[1][2] These compounds, structurally derived from piperazine, are often marketed as "legal" alternatives to controlled substances like MDMA and amphetamines, mimicking their stimulant and hallucinogenic effects.[1][3][4] The two primary subclasses are benzylpiperazines, such as N-benzylpiperazine (BZP), and phenylpiperazines, including 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP).[3][5] The clandestine nature of their production and distribution often results in tablets or powders containing a cocktail of different piperazine derivatives or combinations with other illicit drugs, making accurate identification and quantification crucial for clinical diagnosis and law enforcement.[3][6]

Quantitative analysis of these compounds in complex biological matrices like blood, urine, and serum is fraught with challenges. Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting endogenous components of the sample, can severely compromise the accuracy and reproducibility of analytical data.[7][8][9][10] This is a particularly pressing issue in liquid chromatography-mass spectrometry (LC-MS/MS), a technique widely favored for its sensitivity and specificity in drug analysis.[11][12] To overcome these analytical hurdles, the use of stable isotopically labeled (SIL) internal standards, specifically deuterated analogs of the target piperazines, is the gold standard.[3][13]

This application note provides a comprehensive guide to the quantitative analysis of designer piperazines using deuterated internal standards. It details the underlying principles of this methodology, offers step-by-step protocols for sample preparation and LC-MS/MS analysis, and outlines the essential parameters for method validation, ensuring the generation of robust, reliable, and defensible data.

The Principle of Stable Isotope Dilution Mass Spectrometry (SID-MS)

The cornerstone of this analytical approach is Stable Isotope Dilution Mass Spectrometry (SID-MS).[14][15] In this technique, a known quantity of a deuterated analog of the analyte (the internal standard) is added to the sample at the very beginning of the analytical workflow.[14][16][17] Deuterated standards are chemically identical to the target analyte, but have a higher molecular weight due to the replacement of hydrogen atoms with deuterium.[18]

Why this is effective: Because the deuterated internal standard is a near-perfect chemical and physical mimic of the analyte, it experiences the same variations during sample preparation, chromatography, and ionization.[15][19] Any loss of analyte during extraction or any signal suppression/enhancement in the mass spectrometer will be mirrored by the internal standard.[18][19] The mass spectrometer can differentiate between the analyte and the deuterated standard based on their mass-to-charge (m/z) ratio.[18] Therefore, by measuring the ratio of the analyte's signal to the internal standard's signal, an accurate and precise quantification can be achieved, effectively nullifying the impact of matrix effects and other experimental inconsistencies.[14][16][19]

SIDMS_Principle cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Quantification Quantification Sample Biological Sample (Analyte Present) Spike Add Known Amount of Deuterated Standard Sample->Spike Spiking Extraction Extraction & Cleanup (Analyte & Standard Behave Identically) Spike->Extraction LC Chromatographic Separation Extraction->LC MS Mass Spectrometry (Detection) LC->MS Ratio Measure Peak Area Ratio (Analyte / Standard) MS->Ratio Concentration Calculate Analyte Concentration Ratio->Concentration

Caption: Workflow for Stable Isotope Dilution Mass Spectrometry.

Analytical Workflow: From Sample to Result

The successful quantification of designer piperazines involves a multi-step process, each critical for the overall accuracy of the results.

Analytical_Workflow Sample 1. Sample Receipt (e.g., Urine, Serum) Spiking 2. Spiking with Deuterated Internal Standards Sample->Spiking Preparation 3. Sample Preparation (e.g., Protein Precipitation) Spiking->Preparation LC_Separation 4. LC Separation Preparation->LC_Separation MS_Detection 5. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing 6. Data Processing & Quantification MS_Detection->Data_Processing Report 7. Reporting Data_Processing->Report

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Benzoylpiperazine-d8 Carryover in HTS

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Persistent Carryover of Deuterated Internal Standards (IS) in High-Throughput Screening (HTS)

Executive Summary

Benzoylpiperazine-d8 is widely used as an Internal Standard (IS) in DMPK and ADME assays.[1] However, it presents a "double-threat" for carryover:

  • Basic Moiety (Piperazine, pKa ~8.5): Protonates at neutral/acidic pH, causing strong ionic binding to negatively charged surfaces (silanols, Vespel rotor seals, stainless steel oxide layers).

  • Lipophilic Tail (Benzoyl): Facilitates hydrophobic adsorption to polymeric tubing and injector ports.

In an HTS environment (cycle times <2 min), carryover of the IS is catastrophic because it alters the Analyte/IS area ratio , directly invalidating quantitation. This guide provides a root-cause analysis and validated mitigation protocols.

Module 1: The Chemistry of Carryover (Root Cause)

To fix the problem, you must understand the molecular interaction. Benzoylpiperazine-d8 does not just "stick"; it chemically bonds to your flow path.

The Adsorption Mechanism
  • Ionic Latching: In standard mobile phases (0.1% Formic Acid, pH ~2.7), the piperazine nitrogen is fully protonated (

    
    ). This cation binds electrostatically to deprotonated silanols (
    
    
    
    ) on the column and acidic sites on Vespel rotor seals.[1]
  • Hydrophobic Embedding: The benzoyl ring embeds into hydrophobic surfaces (Teflon/PTFE tubing) when the organic content is too low during the wash cycle.

Visualization: The Adsorption Trap

The following diagram illustrates where and why the molecule binds during the injection cycle.

CarryoverMechanism cluster_Surfaces Adsorption Sites (The Trap) Molecule Benzoylpiperazine-d8 (Protonated Cation) Vespel Injector Rotor Seal (Vespel/Polyimide) Acidic Surface Molecule->Vespel Ionic Bonding (Strongest Interaction) Silanol Column Stationary Phase (Free Silanols) Negatively Charged Molecule->Silanol Cation Exchange Steel Needle/Loop (Stainless Steel) Oxide Layer Molecule->Steel Adsorption Result Ghost Peak / Quant Error (Desorption in Next Run) Vespel->Result Bleeds into Next Injection Silanol->Result Elutes in Gradient

Caption: Figure 1. The physicochemical interactions driving Benzoylpiperazine-d8 retention on LC-MS hardware components.

Module 2: Validated Wash Solvent Protocols

The Error: Using only 100% Acetonitrile or Methanol. The Fix: You must manipulate pH to break the ionic bond ("pH Switching") or use a "Magic Mix" to solubilize the lipophilic tail.

Protocol A: The "pH Switch" (Recommended for Persistent Carryover)

This strategy uses a high-pH wash to deprotonate the piperazine amine, rendering it neutral and soluble in the organic phase.

ParameterCompositionMechanism
Weak Wash (Solvent A) Water:Methanol (90:[1]10) + 0.1% Formic AcidMatches initial gradient conditions; prevents precipitation.
Strong Wash (Solvent B) Acetonitrile:Isopropanol:Acetone (40:40:[1]20) + 0.1% Ammonium Hydroxide High pH (>10) deprotonates the amine (neutralizes charge). Acetone/IPA dissolves the benzoyl group.

Critical Warning: Ensure your HPLC column is resistant to high pH if the strong wash enters the flow path (e.g., Agilent flow-through needles). If using older silica columns, ensure the wash is diverted to waste.

Protocol B: The "Chaotropic" Mix (Alternative)

If high pH is not possible due to column limitations, use fluorinated alcohols or chaotropic agents to disrupt hydrogen bonding.

  • Composition: 2,2,2-Trifluoroethanol (TFE) diluted 1:1 with Acetonitrile.[1]

  • Why it works: TFE is a powerful solvent for basic peptides and amines that mimics the solvation properties of proteins, effectively stripping them from steel surfaces [1].

Module 3: Hardware & Column Optimization

If solvent washing fails, the issue is physical adsorption.

1. Rotor Seal Material

Standard HPLC rotor seals are made of Vespel (polyimide).[1] Vespel has a low pH surface that acts like a cation-exchange resin, trapping the basic benzoylpiperazine.

  • Action: Replace Vespel seals with PEEK (Polyether ether ketone) or Tefzel (ETFE) seals.[1]

  • Impact: Eliminates the acidic surface interaction.

2. Column Chemistry

Avoid standard C18 columns with low carbon loads or lack of end-capping.[1]

  • Recommendation: Use "Hybrid Particle" columns (e.g., Waters BEH or Agilent Poroshell HPH) which have high-pH stability and superior end-capping to cover free silanols.[1]

  • Guard Columns: Always use a guard column. If carryover appears, change the guard first. It acts as a sacrificial trap [2].

Module 4: Troubleshooting Decision Tree

Use this logic flow to isolate the source of the carryover (System vs. Column).

TroubleshootingTree Start Carryover Detected (>20% of LLOQ) Step1 Run 'Blank-Blank' Test (Inject Solvent -> Run Gradient -> Inject Solvent -> Run Gradient) Start->Step1 Decision1 Is peak present in 2nd Blank? Step1->Decision1 SystemIssue Source: Injector/Needle (System Carryover) Decision1->SystemIssue Yes (Peak Persists) ColumnIssue Source: Column (Retention Carryover) Decision1->ColumnIssue No (Peak Clears) ActionSystem 1. Change Rotor Seal (Vespel -> PEEK) 2. Switch to Basic Wash (NH4OH) 3. Replace Needle Seat SystemIssue->ActionSystem ActionColumn 1. Run Sawtooth Gradient 2. Switch to Hybrid Column (BEH) 3. Replace Guard Column ColumnIssue->ActionColumn

Caption: Figure 2. Step-by-step isolation protocol for distinguishing injector carryover from column retention.

Frequently Asked Questions (FAQs)

Q: Why does benzoylpiperazine-d8 carryover affect my quantitation if it's an Internal Standard? A: In HTS, IS is usually added at a constant concentration.[1] If carryover occurs, the IS signal in the next sample (especially a blank or low standard) will be artificially high. This suppresses the calculated Analyte/IS ratio, causing the calculated concentration to be lower than reality (negative bias).

Q: Can I just increase the wash volume? A: Volume is less effective than solubility. Washing with 10 mL of the wrong solvent (e.g., 100% Water) is less effective than 0.5 mL of the correct solvent (e.g., ACN:IPA + NH4OH). Focus on the "Magic Mix" composition first [3].

Q: My system uses a flow-through needle (e.g., Agilent/Shimadzu). Do I still need to worry? A: Yes. While flow-through designs reduce carryover significantly, the needle seat and injection valve remain static points of adsorption. The needle seat is often the "smoking gun" for basic amines. Sonicate the seat in 30% Formic Acid if replacement isn't an option.

References
  • Mitulovic, G. et al. (2009).[2] Preventing Carryover of Peptides and Proteins in Nano LC-MS Separations. Analytical Chemistry. Available at: [Link]

  • Dolan, J. W. (2001). Attacking Carryover Problems. LCGC North America. Available at: [Link]

  • Shimadzu Scientific Instruments. (n.d.). Solving Carryover Problems in HPLC. Available at: [Link]

  • Waters Corporation. (2020). Minimizing Carryover to Enhance the LC-MS/MS Quantitative Range. Available at: [Link][1]

Sources

Technical Support Center: N-(Benzoyl)piperazine-d8 Stability Guide

[1]

Current Status: Operational Document ID: TSP-BZP-D8-001 Last Updated: February 2026 Audience: Bioanalytical Scientists, DMPK Researchers, Mass Spectrometry Core Managers[1]

Introduction: The Stability Paradox

You are likely here because your Internal Standard (IS), N-(Benzoyl)piperazine-d8 , is showing inconsistent response factors or retention time shifts after freeze-thaw (F/T) cycles.

As a deuterated analog of 1-Benzoylpiperazine, this molecule is the gold standard for normalizing matrix effects in LC-MS/MS bioanalysis.[1] However, "stability" is often misunderstood.[1] For this molecule, instability rarely means chemical decomposition (bond breaking); it usually means physical precipitation or isotopic exchange driven by incorrect handling.[1]

This guide deconstructs the stability profile of N-(Benzoyl)piperazine-d8, providing a self-validating troubleshooting framework compliant with FDA and EMA bioanalytical guidelines.

Module 1: The Science of Stability (Mechanistic Insight)

To troubleshoot effectively, you must understand where the deuterium is located and how it behaves under stress.[1]

Structural Integrity Analysis
  • The Molecule: N-(Benzoyl)piperazine-d8 (CAS: 1219805-49-8).[1][2][3]

  • The Label: The eight deuterium atoms are located on the piperazine ring carbons (positions 2, 2, 3, 3, 5, 5, 6, 6).[1][3]

  • The Critical Distinction:

    • C-D Bonds (Ring): These are non-exchangeable under standard physiological and storage conditions.[1] They are chemically robust.[1]

    • N-H Bond (Amine): The proton on the secondary amine is exchangeable .[1] In a protic solvent (like water or methanol), this H will rapidly swap with solvent protons.[1] This is normal and does not constitute instability.

Failure Modes under Freeze-Thaw

When users report "instability," it is usually one of three mechanisms:

MechanismSymptomsRoot Cause
Cryoprecipitation Signal loss across all samples after thawing.[1]The compound precipitates at the "freeze concentration effect" point (eutectic point) and fails to re-dissolve upon thawing due to insufficient vortexing.
Amide Hydrolysis Appearance of a new peak (Benzoic acid or Piperazine-d8).[1]Repeated F/T cycles in highly acidic/basic matrices catalyze the cleavage of the benzoyl amide bond.
Deuterium Isotope Effect Retention time (RT) shift separating IS from Analyte.[1]Not degradation, but a chromatographic artifact. D8-compounds are slightly less lipophilic than H8-analogs, leading to earlier elution and potential ion suppression differences.[1]

Module 2: Troubleshooting Dashboard

Use this decision matrix to diagnose your specific issue.

Scenario A: "My IS peak area decreases significantly after the 2nd or 3rd thaw."
  • Diagnosis: Solubility Failure (Cryoprecipitation).[1]

  • The Science: As plasma freezes, water crystallizes first, concentrating proteins and drugs into a hyper-saline liquid pocket.[1] N-(Benzoyl)piperazine-d8 may crash out here.

  • The Fix:

    • Thaw Completely: Do not process samples that are "slushy."[1]

    • Sonication: Sonicate thawed samples for 5 minutes before aliquoting.

    • Solvent Check: Ensure your working stock contains at least 50% organic solvent (MeOH/ACN) to maintain solubility during the spike.[1]

Scenario B: "I see a 'crosstalk' or interference peak in the analyte channel."
  • Diagnosis: Isotopic Impurity or Fragmentation.[1]

  • The Science: If your d8 standard contains traces of d0 (unlabeled) material, it will appear as the analyte.[1] Alternatively, in-source fragmentation (ISF) in the MS source can strip the benzoyl group.[1]

  • The Fix:

    • Blank Check: Inject a "Zero Sample" (Matrix + IS only).[1] If you see a peak in the Analyte channel, your IS is impure.[1]

    • ISF Check: Lower the declustering potential (DP). If the interference decreases, it is an instrument parameter issue, not chemical instability.[1]

Scenario C: "The mass spectrum shows a shift of -1 Da."
  • Diagnosis: N-H Exchange (Normal Behavior).[1]

  • The Science: If you dissolve the IS in D₂O, the N-H becomes N-D (Mass +1).[1] If you then spike it into plasma (H₂O), it reverts to N-H (Mass -1 relative to the D₂O stock).[1]

  • The Fix: Ignore it. Monitor the transition corresponding to the protonated form in the mobile phase.

Module 3: Visualizing the Logic

The following diagram illustrates the troubleshooting workflow for N-(Benzoyl)piperazine-d8 stability issues.

StabilityLogicStartIssue: Inconsistent IS ResponseCheckRTStep 1: Check Retention Time (RT)Start->CheckRTRTShiftRT Shift > 0.1 min vs Analyte?CheckRT->RTShiftIsotopeEffectCause: Deuterium Isotope EffectAction: Adjust Gradient/Column TempRTShift->IsotopeEffectYesCheckMassStep 2: Check Mass SpectrumRTShift->CheckMassNoMassLossMass Shift (-105 Da)?CheckMass->MassLossHydrolysisCause: Amide HydrolysisAction: Check pH, Limit F/T CyclesMassLoss->HydrolysisYes (Loss of Benzoyl)CheckAreaStep 3: Check Peak Area ConsistencyMassLoss->CheckAreaNoAreaDropSystematic Area Drop?CheckArea->AreaDropAreaDrop->StartNo (Check Instrument)PrecipCause: CryoprecipitationAction: Sonicate/Vortex vigorouslyAreaDrop->PrecipYes

Caption: Diagnostic workflow for isolating physical vs. chemical stability issues in deuterated piperazine derivatives.

Module 4: Validated Freeze-Thaw Protocol

To confirm stability for regulatory submission (FDA/EMA), follow this specific protocol. This is a "Self-Validating System"—if the criteria are met, the data proves itself.[1]

Experimental Design
  • Matrix: Matched biological matrix (e.g., Human Plasma K2EDTA).[1]

  • Concentrations: Low QC (3x LLOQ) and High QC (80% ULOQ).[1]

  • Replicates: n=6 per concentration.

  • Cycles: Minimum 3 cycles (FDA requirement).

The "3-Cycle" Workflow
  • Spike: Prepare QC samples (Low and High) with N-(Benzoyl)piperazine-d8.

  • T0 Analysis: Analyze one set immediately (Fresh).

  • Freeze: Store remaining aliquots at -20°C or -80°C for at least 12 hours (ensures core freezing).

  • Thaw: Thaw unassisted at room temperature. Crucial: Vortex for 60 seconds once fully thawed.

  • Refreeze: Return to freezer for >12 hours.

  • Repeat: Complete 3 full cycles.

  • Final Analysis: Analyze Cycle 3 samples against a freshly prepared calibration curve.

Acceptance Criteria
  • Pass: 85% - 115% of nominal concentration.

  • CV:

    
     15%.[1][4]
    

Module 5: Storage & Handling FAQs

Q: Can I store the stock solution in Methanol at -20°C? A: Yes. N-(Benzoyl)piperazine-d8 is stable in methanol for >12 months at -20°C. Avoid aqueous storage for stock solutions to prevent bacterial growth or slow hydrolysis.[1]

Q: Does light exposure affect this compound? A: Benzoyl derivatives can be UV-sensitive.[1] While not highly photo-labile, it is Best Practice to store in amber glass vials.[1]

Q: My LC-MS method uses high pH (pH 10). Is the IS stable? A: Short-term, yes.[1] However, amides are susceptible to base-catalyzed hydrolysis.[1] Ensure your autosampler is cooled (4°C) and limit the run time to <24 hours if using high pH mobile phases.[1]

References

  • US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Section III.B.2 (Stability).[1] [Link]

  • European Medicines Agency (EMA). (2011/2022). Guideline on bioanalytical method validation. Section 7.1.1.2 (Freeze-Thaw Stability).[1] [Link]

  • Weng, N., & Jian, W. (2014).[1] Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis. In Sample Preparation in LC-MS Bioanalysis. (Explains the deuterium isotope effect and retention time shifts). [Link][1]

  • PubChem. (2025).[1][2] Compound Summary: N-Benzoylpiperazine.[1][2][3][5] National Library of Medicine. [Link]

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation: Accuracy and Precision in Piperazine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Addressing the Data Gap for N-(Benzoyl)piperazine

In the field of bioanalysis, the precise and accurate quantification of analytes in complex biological matrices is paramount. This guide was intended to provide a direct comparison of accuracy and precision data for assays quantifying N-(Benzoyl)piperazine using its deuterated internal standard, N-(Benzoyl)piperazine-d8. However, a comprehensive review of current scientific literature reveals a conspicuous absence of publicly available, fully validated bioanalytical methods for this specific analyte.

This data gap presents a unique challenge. Rather than providing a theoretical discussion, this guide will pivot to a practical, instructive approach. We will use the structurally similar and well-documented compound, N-Benzylpiperazine (BZP) , as a validated analytical proxy. The extensive data available for BZP assays, which utilize its deuterated internal standard (BZP-d7), provides a robust framework and a realistic benchmark for establishing a method for N-(Benzoyl)piperazine.

This guide will, therefore, serve a dual purpose:

  • To provide a comparative analysis of validated methods for a closely related compound, illustrating the performance metrics achievable with modern analytical platforms.

  • To offer an expert-driven roadmap on how to approach the development, validation, and adaptation of these methods for the target analyte, N-(Benzoyl)piperazine.

Part 1: The Regulatory Bedrock: Principles of Bioanalytical Method Validation

Before comparing specific methods, it is crucial to understand the standards against which they are judged. Global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines for bioanalytical method validation. These guidelines ensure that data submitted for regulatory approval is reliable, reproducible, and fit for its purpose, such as supporting pharmacokinetic and toxicokinetic studies.[1][2][3] The harmonized ICH M10 guideline is now the global standard.[4][5][6][7]

The core parameters of a full validation are designed to demonstrate a method's reliability:

  • Accuracy: The closeness of the mean test results to the true concentration of the analyte. It is expressed as a percentage of the nominal value. The general acceptance criterion is that the mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).

  • Precision: The closeness of agreement among a series of measurements from the same homogeneous sample. It is expressed as the coefficient of variation (CV) or relative standard deviation (RSD). The criterion is a CV of ≤15% (≤20% at the LLOQ).

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components.

  • Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Linearity & Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) of >0.99 is typically required.

  • Stability: The chemical stability of an analyte in a given matrix under specific conditions for specific time intervals. This includes freeze-thaw, bench-top, long-term, and stock solution stability.

The use of a stable isotope-labeled (SIL) internal standard, such as N-(Benzoyl)piperazine-d8 for N-(Benzoyl)piperazine, is the gold standard. A SIL internal standard co-elutes with the analyte and has nearly identical chemical properties and ionization efficiency, allowing it to compensate for variability in sample preparation, injection volume, and matrix-induced ion suppression or enhancement, thereby significantly improving accuracy and precision.

Part 2: Method Comparison for Piperazine Quantification (Using BZP as a Proxy)

We will now compare two common, powerful techniques for the bioanalysis of piperazine-based compounds: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the predominant technique in modern bioanalysis due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.

Senior Scientist's Insight: The choice of sample preparation is a critical decision balancing cleanliness, recovery, and throughput. For a research setting requiring high sensitivity, a Solid-Phase Extraction (SPE) is superior as it provides a much cleaner extract than a simple "crash" with acetonitrile (Protein Precipitation), reducing matrix effects and leading to better precision at the LLOQ. For high-throughput toxicological screening, the speed of protein precipitation might be favored.

Experimental Protocol: LC-MS/MS for BZP in Human Plasma [8]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of an internal standard working solution (e.g., BZP-d7 in methanol).

    • Vortex briefly to mix.

    • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

    • Transfer the clear supernatant to an autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1200 series or equivalent.

    • Column: A C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient starting at 5% B, increasing to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • Mass Spectrometer: API 4000 or equivalent triple quadrupole.

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • MRM Transitions:

      • BZP: Q1 m/z 177.1 → Q3 m/z 91.1

      • BZP-d7: Q1 m/z 184.2 → Q3 m/z 98.1

Workflow for LC-MS/MS Sample Preparation

cluster_prep Sample Preparation plasma 100 µL Plasma add_is Add BZP-d7 Internal Standard plasma->add_is ppt Add Acetonitrile (Protein Precipitation) add_is->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Transfer Supernatant vortex->supernatant analysis Inject into LC-MS/MS supernatant->analysis

LC-MS/MS sample preparation workflow using protein precipitation.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and highly reliable technique, particularly for volatile and thermally stable compounds. While sometimes requiring derivatization to improve chromatographic behavior, some methods for BZP work without it.

Senior Scientist's Insight: The primary advantage of this GC-MS method is avoiding derivatization, which saves time and a potential source of variability. The Liquid-Liquid Extraction (LLE) at high pH is a classic technique to isolate basic compounds like piperazines into an organic solvent. The choice of ethyl acetate is effective, but care must be taken to minimize evaporation and ensure consistent recovery, which is where the internal standard is indispensable.

Experimental Protocol: GC-MS for BZP in Human Plasma [9][10]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 500 µL of human plasma, add the internal standard (e.g., a structurally similar compound if a deuterated one is unavailable for GC-MS).

    • Adjust sample pH to 12 using 1M NaOH.

    • Add 2 mL of ethyl acetate.

    • Vortex for 2 minutes to ensure thorough extraction.

    • Centrifuge at 4,000 rpm for 5 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of methanol for injection.

  • GC-MS Conditions:

    • GC System: Agilent 7890A or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar.

    • Carrier Gas: Helium at 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 min, then ramp to 280°C at 20°C/min.

    • Mass Spectrometer: 5975C or equivalent single quadrupole.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitored Ions (m/z): For BZP, characteristic ions would be 91 (base peak), 134, and 176.[11]

Workflow for GC-MS Sample Preparation

cluster_prep Sample Preparation plasma 500 µL Plasma + Internal Standard ph_adjust Adjust to pH 12 (NaOH) plasma->ph_adjust lle Add Ethyl Acetate (Liquid-Liquid Extraction) ph_adjust->lle vortex Vortex & Centrifuge lle->vortex evap Evaporate Organic Layer vortex->evap reconstitute Reconstitute in Methanol evap->reconstitute analysis Inject into GC-MS reconstitute->analysis

GC-MS sample preparation workflow using liquid-liquid extraction.

Part 3: Performance Data Comparison

The following tables summarize the reported validation parameters for BZP assays in human plasma, which serve as a performance benchmark for a future N-(Benzoyl)piperazine assay.

Table 1: LC-MS/MS Method Performance for BZP in Human Plasma

Validation Parameter Performance Metric
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 5 ng/mL[8]
Intra-day Precision (%RSD) < 5%[8]
Inter-day Precision (%RSD) < 10%[8]

| Accuracy (% of Nominal) | > 90%[8] |

Table 2: GC-MS Method Performance for BZP in Human Plasma

Validation Parameter Performance Metric
Linearity (r²) > 0.999
Lower Limit of Quantification (LOQ) 82.7 ng/mL[9]
Limit of Detection (LOD) 24.8 ng/mL[9]
Intra-day Precision (%RSD) < 5%[9]
Inter-day Precision (%RSD) < 5%[9]

| Recovery | 68%[9] |

Part 4: Adapting the Method for N-(Benzoyl)piperazine: A Senior Scientist's Perspective

While the BZP methods provide an excellent template, a direct application to N-(Benzoyl)piperazine is not scientifically sound. Full validation is mandatory. Here is how I would approach the method development and validation, leveraging the proxy data:

  • Analyte Characterization: The key difference is the benzyl (-CH₂) versus the benzoyl (-C=O) group. The benzoyl group makes the molecule more polar and introduces a carbonyl group that will significantly alter its mass fragmentation pattern.

  • MS/MS Parameter Optimization: This is the first and most critical step. Using a stock solution of N-(Benzoyl)piperazine and N-(Benzoyl)piperazine-d8, we would perform direct infusion into the mass spectrometer.

    • Precursor Ion: We would identify the protonated molecular ion [M+H]⁺ in ESI+ mode. For N-(Benzoyl)piperazine (C₁₁H₁₄N₂O, MW: 190.24), this would be m/z 191.1. For the d8 version, it would be m/z 199.1 (assuming deuteration on the benzoyl ring and piperazine ring).

    • Product Ions: We would then perform fragmentation (Collision-Induced Dissociation) of the precursor ion to find stable, high-intensity product ions for Multiple Reaction Monitoring (MRM). A likely fragment for the non-deuterated analyte would be the benzoyl cation at m/z 105. This must be experimentally confirmed.

  • Chromatography Adaptation: The increased polarity of the benzoyl group means it will likely have a shorter retention time on a C18 column compared to BZP under the same conditions. The gradient would need to be adjusted (e.g., a shallower gradient or a lower starting percentage of organic solvent) to ensure it is well-retained and separated from the solvent front and any potential matrix interferences.

  • Full Re-Validation: Once the LC-MS/MS parameters are optimized, the entire method must be fully validated according to the ICH M10 guidelines.[5][6][12] This involves performing all the experiments (accuracy, precision, selectivity, stability, etc.) using blank biological matrix spiked with N-(Benzoyl)piperazine and its d8-internal standard. The performance metrics from the BZP assays (e.g., LLOQ of ~5 ng/mL, precision <10%) would serve as our target goals.

Conclusion: While a direct comparative guide on N-(Benzoyl)piperazine-d8 assays is not currently possible due to a lack of published data, a robust analytical path forward can be charted. By using N-Benzylpiperazine as a well-validated proxy, we can establish clear performance expectations and detailed starting protocols. The principles of bioanalytical method validation, grounded in regulatory guidelines, provide the essential framework for adapting these methods. The key to success will be rigorous, analyte-specific optimization of mass spectrometric and chromatographic conditions, followed by a complete validation to ensure the final method is accurate, precise, and unequivocally fit for purpose.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation; Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]

  • KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • BioAgilytix. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. [Link]

  • Bioanalysis Zone. (2020). ICH M10 bioanalytical method validation: the importance of good guidance. [Link]

  • Swissmedic. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. [Link]

  • De Martin, A., et al. (2008). Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS. Journal of Analytical Toxicology, 32(6), 443-447.
  • Chan, K. H., et al. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. The Malaysian Journal of Analytical Sciences, 15(1), 53-65.
  • Dias, M., et al. (2020).
  • Antia, U., et al. (2010). Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans. Journal of Forensic Sciences, 55(5), 1311-1318.
  • Persona, K., et al. (2017). Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry. Analytical Methods, 9(1), 107-113.
  • Dias, M., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Journal of Drug and Alcohol Research.
  • ResearchGate. (2025). Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS. [Link]

  • Clicque, S., et al. (2014). Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material.
  • PHF Science. (n.d.). Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection. [Link]

  • MDPI. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. [Link]

Sources

Safety Operating Guide

N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8 proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8 Proper Disposal Procedures

Executive Summary: Operational Directive

N-(Benzoyl)piperazine-d8 is a stable isotope-labeled internal standard used primarily in LC-MS/MS bioanalysis.[1][2] While chemically stable, it is a derivative of piperazine and must be treated as a hazardous organic chemical .

Immediate Action Required:

  • Do NOT dispose of down the drain.[3]

  • Do NOT treat as radioactive waste (Deuterium is a stable isotope).

  • DO segregate as Hazardous Organic Waste for high-temperature incineration.[1]

  • DO update chain-of-custody logs immediately upon disposal to account for high-value isotope inventory.[1][2]

Chemical Profile & Hazard Identification

To ensure self-validating safety, operators must understand the nature of the hazard.[2] N-(Benzoyl)piperazine is an amide; however, metabolic or hydrolytic breakdown can yield piperazine, a known corrosive and sensitizer.[1][2]

PropertySpecification
Compound Name This compound
Parent CAS 13754-38-6 (Unlabeled)
Chemical Class Piperazine Derivative / Amide
Physical State Solid (Crystalline powder) or Solution (typically in Methanol/DMSO)
Primary Hazards Skin/Eye Irritant (H315, H319) ; STOT SE 3 (Respiratory Irritation).[1][2][4]
Signal Word WARNING (Treat as Danger if bulk pure substance)
Waste Stream Organic Chemical Waste (Non-Halogenated preferred, unless solvent dictates otherwise)

Critical Note on Deuterium: The "d8" designation indicates the presence of 8 deuterium atoms.[2] This is a stable isotope and emits no radiation . It does not require a Radioactive Materials (RAM) license for handling or disposal.[2]

Strategic Waste Classification

Proper classification prevents costly regulatory fines (RCRA) and dangerous cross-reactivity in waste drums.

Decision Logic: Waste Stream Selection

Waste_Decision_Tree Start Waste Material State Physical State? Start->State Solid Solid Waste State->Solid Liquid Liquid Waste State->Liquid Conc Concentration? Solid->Conc Solvent Solvent Type? Liquid->Solvent Trace Trace/Debris (Gloves, Tips) Conc->Trace Bulk Pure Substance (Expired Vials) Conc->Bulk Bin_Solid Hazardous Solid Waste (Incineration) Trace->Bin_Solid Bulk->Bin_Solid Halo Halogenated (DCM, Chloroform) Solvent->Halo NonHalo Non-Halogenated (MeOH, ACN, DMSO) Solvent->NonHalo Bin_Halo Halogenated Waste Stream Halo->Bin_Halo Bin_NonHalo Organic Solvent Waste NonHalo->Bin_NonHalo

Figure 1: Decision logic for segregating N-(Benzoyl)piperazine-d8 waste streams.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Stock Solutions (Liquid)

Context: Expired internal standard stocks (e.g., 1 mg/mL in Methanol) or LC-MS effluent.[1][2]

  • Identification: Confirm the solvent base. N-(Benzoyl)piperazine-d8 is typically dissolved in Methanol (MeOH) or Dimethyl Sulfoxide (DMSO).[1][2]

  • Consolidation:

    • Pour the solution into the Non-Halogenated Organic Solvent waste container.

    • Exception: If the solution contains >1% Dichloromethane (DCM) or Chloroform, it MUST go into the Halogenated waste stream to prevent reaction hazards in the incinerator.

  • Rinsing: Triple-rinse the empty vial with a compatible solvent (e.g., MeOH). Add rinsate to the waste container.

  • Labeling: Tag the waste container with the full chemical name. Do not use abbreviations like "N-BP-d8".

Scenario B: Disposal of Pure Solid (Powder)

Context: Old reference standards or spilled powder.[2]

  • Containment: Do not dump loose powder into a drum. Keep the substance in its original vial if possible.

  • Secondary Containment: Place the vial into a clear, sealable polyethylene bag (Ziploc type).

  • Disposal: Place the bagged vial into the Solid Hazardous Waste drum (often a wide-mouth fiber or poly drum).

  • Destruction Method: This stream is destined for high-temperature incineration (waste code typically D001/Ignitable or generic organic hazardous).

Scenario C: Contaminated Consumables

Context: Pipette tips, weigh boats, and gloves.[2]

  • Trace vs. Gross:

    • Trace Contamination: (e.g., a pipette tip used to transfer 10 µL): Dispose of in the designated Laboratory Solid Waste (chemically contaminated trash).[2]

    • Gross Contamination: (e.g., a spill cleanup wipe): Bag separately and place in the Solid Hazardous Waste drum.[2]

  • Sharps: If using glass Pasteur pipettes or needles, dispose of in a rigid Sharps Container labeled for chemical contamination.

Emergency Response: Spill Management

If N-(Benzoyl)piperazine-d8 is spilled, immediate containment is necessary to prevent inhalation of dust or contact with skin.[1][2]

Spill Protocol Workflow:

  • Evacuate & PPE: Clear the immediate area. Don Nitrile gloves , Safety Goggles , and a Lab Coat . If handling dry powder outside a fume hood, an N95 respirator is recommended to prevent inhalation of potential sensitizers.

  • Containment:

    • Liquid Spill: Surround with absorbent pads or vermiculite.

    • Powder Spill: Cover with a damp paper towel to prevent dust generation. DO NOT dry sweep.[3]

  • Cleanup:

    • Scoop material and absorbent into a heavy-duty hazardous waste bag.[1]

    • Clean the surface with soap and water, followed by a methanol wipe-down to remove organic residues.[2]

  • Disposal: Seal the bag, label as "Debris contaminated with N-Benzoylpiperazine," and place in the Solid Hazardous Waste drum.

Regulatory & Inventory Compliance

Inventory Close-Out (The "Deuterium Factor")

While not radioactive, deuterated standards are high-value assets often tracked rigorously.[1][2]

  • Step 1: Locate the unique container ID/Barcode.

  • Step 2: Update the LIMS (Laboratory Information Management System) or chemical inventory to status: "Disposed" .[2]

  • Step 3: Note the disposal date and method.[5][6] This audit trail is critical for reconciling costs and usage during lab audits.

RCRA Considerations (USA)
  • Listing: N-Benzoylpiperazine is not explicitly P-listed or U-listed.[1][2]

  • Characteristic: It does not typically exhibit Ignitability (D001), Corrosivity (D002), or Reactivity (D003) in its solid form, but organic solvents mixed with it usually trigger D001 .[2]

  • Best Practice: Manage as Non-Regulated Hazardous Waste (if pure) or Regulated Hazardous Waste (if in flammable solvent) sent for fuel blending/incineration.[2]

References

  • U.S. Environmental Protection Agency (EPA). (2025).[7] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Navigating the Isotopic Landscape: A Comprehensive Guide to Safely Handling N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8. As a deuterated analog of N-Benzoylpiperazine, this compound presents unique considerations for laboratory use. This document, compiled by a Senior Application Scientist, synthesizes technical data with field-proven safety protocols to ensure the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard Profile

Key Hazard Considerations:

  • Skin and Eye Irritation: Piperazine and its derivatives are known to cause skin irritation and serious eye irritation.[1][2][3][4][5][6][7]

  • Respiratory Sensitization: Inhalation may cause allergy or asthma symptoms or breathing difficulties.[2][5][6][8]

  • Skin Sensitization: May cause an allergic skin reaction upon contact.[2][5][6][8]

  • Corrosive Properties: Piperazine is a corrosive solid, and its derivatives may share this property, causing severe skin burns and eye damage.[2][3][4][8]

  • Suspected Reprotoxicity: Piperazine is suspected of damaging fertility or the unborn child.[2][8]

Table 1: Hazard Summary based on Analog Data

Hazard ClassificationDescriptionSource
Skin Corrosion/IrritationCauses skin irritation and potentially severe burns.[1][2][3][4][5][6][7]Piperazine & 1-Benzoylpiperazine SDS
Serious Eye Damage/IrritationCauses serious eye irritation and potentially severe burns.[1][2][3][4][5][6][7]Piperazine & 1-Benzoylpiperazine SDS
Respiratory SensitizationMay cause allergy or asthma-like symptoms if inhaled.[2][5][6][8]Piperazine SDS
Skin SensitizationMay cause an allergic skin reaction.[2][5][6][8]Piperazine SDS
Reproductive ToxicitySuspected of damaging fertility or the unborn child.[2][8]Piperazine SDS

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound. The following recommendations are based on a conservative assessment of the available data for analogous compounds.

Essential PPE
  • Eye and Face Protection: Chemical safety goggles are mandatory.[2][9] A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.[1][2][3]

  • Hand Protection: Chemical-resistant gloves are required.[1][2][9] Nitrile or neoprene gloves are generally suitable, but it is crucial to consult the glove manufacturer's compatibility chart for the specific solvent being used. Always inspect gloves for any signs of degradation before use and dispose of them immediately if compromised.[2]

  • Body Protection: A flame-retardant lab coat is the minimum requirement.[1][9] For procedures with a higher risk of exposure, a chemical-resistant apron or a full-body suit should be considered.[2]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][10]

Special Considerations for a Deuterated Compound
  • Inert Atmosphere Handling: To prevent H/D (Hydrogen-Deuterium) exchange with atmospheric moisture and maintain the isotopic purity of the compound, it is highly recommended to handle this compound under an inert atmosphere, such as dry nitrogen or argon.[9][11]

Operational Plan: From Receipt to Use

A clear and well-defined operational plan is essential for the safe handling of this compound.

Operational Workflow Figure 1: Safe Handling Workflow cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling Receiving Receiving Storage Storage Receiving->Storage Inspect container Pre-Use_Check Pre-Use Check & SDS Review Storage->Pre-Use_Check Store in a cool, dry, well-ventilated area Don_PPE Don Appropriate PPE Pre-Use_Check->Don_PPE Inert_Atmosphere Work in Fume Hood/Inert Atmosphere Don_PPE->Inert_Atmosphere Weighing_Transfer Weighing & Transfer Inert_Atmosphere->Weighing_Transfer Reaction_Setup Reaction Setup Weighing_Transfer->Reaction_Setup Decontamination Decontamination Reaction_Setup->Decontamination Waste_Disposal Waste Segregation & Disposal Decontamination->Waste_Disposal Doff_PPE Doff PPE Waste_Disposal->Doff_PPE Hand_Washing Thorough Hand Washing Doff_PPE->Hand_Washing

Caption: Figure 1: A step-by-step workflow for the safe handling of N-(Benzoyl)piperazine-d8.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[10][12]

  • The container should be tightly sealed to prevent moisture ingress and maintain isotopic purity.[2]

Weighing and Transfer
  • All weighing and transfer operations should be performed within a chemical fume hood.[9]

  • Use appropriate tools (e.g., spatulas, weighing paper) and clean them thoroughly after use.

  • Avoid generating dust. If the compound is a fine powder, handle it with care to minimize airborne particles.[2][3]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its associated waste is crucial to protect the environment and comply with regulations.

Waste Segregation

Waste_Segregation Figure 2: Waste Segregation Protocol Chemical_Waste N-(Benzoyl)piperazine-d8 & Contaminated Solvents Labeled_Hazardous_Waste_Container Labeled_Hazardous_Waste_Container Chemical_Waste->Labeled_Hazardous_Waste_Container Segregate as Halogenated or Non-Halogenated Solid_Waste Contaminated PPE (Gloves, Coats, etc.) Labeled_Solid_Waste_Container Labeled_Solid_Waste_Container Solid_Waste->Labeled_Solid_Waste_Container Sharps_Waste Contaminated Needles, Syringes, etc. Puncture-Proof_Sharps_Container Puncture-Proof_Sharps_Container Sharps_Waste->Puncture-Proof_Sharps_Container

Caption: Figure 2: A clear protocol for segregating different types of chemical waste.

  • Chemical Waste: Unused compound and solutions containing this compound should be collected in a designated, labeled hazardous waste container.[9] The container should be appropriate for organic chemical waste and should be kept closed when not in use.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of in a designated solid waste container.[2]

  • Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[9] After thorough rinsing, the container can be disposed of as regular laboratory waste, ensuring the original label is defaced.[9]

Institutional Guidelines
  • All waste disposal must adhere to your institution's Environmental Health and Safety (EHS) guidelines, as well as local, state, and federal regulations.[9]

  • Consult your institution's EHS department for specific procedures and to schedule a waste pickup.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Table 2: Emergency Response Protocol

IncidentAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][4][8][13] Seek immediate medical attention.[4][8][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4][12] Seek immediate medical attention.[4][8][12][13]
Inhalation Move the individual to fresh air.[3][4][8][13] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3][4][8][13]
Ingestion Do NOT induce vomiting.[3][4][8][13] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3][4][8][13]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection.[10] For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[9][10] For large spills, contact your institution's EHS department immediately.[10]

By adhering to these guidelines, you can ensure the safe handling of this compound, protecting yourself, your colleagues, and the integrity of your scientific endeavors.

References

  • Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds - Benchchem.
  • Piperazine - HAZARD SUMMARY. New Jersey Department of Health.
  • PIPERAZINE ANHYDROUS CAS NO 110-85-0 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
  • Piperazine - Santa Cruz Biotechnology.
  • ICSC 1032 - PIPERAZINE (anhydrous). International Labour Organization.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Deuterated - Solvents, Reagents & Accessories - Chromservis.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Piperazine-2,2,3,3,5,5,6,6-d8 dihydrochloride - MilliporeSigma.
  • SAFETY DATA SHEET - Uniprox.
  • Deuterated Compounds - Simson Pharma.
  • (2,2,3,3,5,5,6,6-ngcontent-ng-c1352109670="" class="ng-star-inserted">2H_8)Piperazine--hydrogen chloride (1/2) - PubChem.
  • Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC.
  • US5733984A - Process for the preparation of a deuterated compound - Google Patents.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • PIPERAZINE-2,2,3,3,5,5,6,6-D8 (cas 134628-42-5) SDS/MSDS download - Guidechem.
  • Piperazine·2HCl (2,2,3,3,5,5,6,6-D₈, 98%) - Cambridge Isotope Laboratories.
  • SAFETY DATA SHEET - TCI Chemicals.
  • Piperazine - Safety Data Sheet - ChemicalBook.
  • Material Safety Data Sheet - Piperazine, anhydrous, 99% - Cole-Parmer.
  • 1-Benzoylpiperazine | C11H14N2O | CID 762654 - PubChem.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。